Product packaging for Loureiriol(Cat. No.:CAS No. 479195-44-3)

Loureiriol

Cat. No.: B3395392
CAS No.: 479195-44-3
M. Wt: 302.28 g/mol
InChI Key: CKOAWBPJSODKQL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Loureiriol, also known as this compound, is a useful research compound. Its molecular formula is C16H14O6 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B3395392 Loureiriol CAS No. 479195-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3,5,7-trihydroxy-3-[(4-hydroxyphenyl)methyl]-2H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c17-10-3-1-9(2-4-10)7-16(21)8-22-13-6-11(18)5-12(19)14(13)15(16)20/h1-6,17-19,21H,7-8H2/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOAWBPJSODKQL-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)(CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](C(=O)C2=C(C=C(C=C2O1)O)O)(CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elusive Structure of Loureiriol: A Case of Undiscovered or Mislabeled Identity

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches of chemical databases and the scientific literature, a detailed technical guide on the chemical structure elucidation of a compound named "Loureiriol" cannot be provided. The complete absence of published data, including spectroscopic and experimental protocols, suggests that "this compound" may be an exceptionally rare, newly discovered compound with yet-to-be-published findings, or potentially a misnomer for another known natural product.

For researchers, scientists, and drug development professionals, the process of elucidating the chemical structure of a novel natural product is a meticulous journey involving isolation, purification, and a battery of analytical techniques. This process is fundamental to understanding a compound's potential therapeutic properties and mechanism of action. The core of this endeavor lies in the interpretation of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often supplemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Standard Path to Structure Elucidation: A Methodological Overview

The elucidation of a chemical structure, the primary goal for any new natural product, follows a well-established workflow. This process is critical for determining the precise arrangement of atoms and bonds within a molecule.

A typical experimental workflow for structure elucidation is outlined below:

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Extraction Extraction Fractionation Fractionation Extraction->Fractionation Crude Extract Purification Purification Fractionation->Purification Fractions Mass_Spec Mass Spectrometry (MS) Purification->Mass_Spec NMR_Spec NMR Spectroscopy (1D & 2D) Purification->NMR_Spec Other_Spec Other Techniques (IR, UV) Purification->Other_Spec Mol_Formula Molecular Formula Determination Mass_Spec->Mol_Formula Fragment_Analysis Fragment Analysis & Connectivity NMR_Spec->Fragment_Analysis Stereochem Stereochemistry Determination Fragment_Analysis->Stereochem Proposed_Structure Proposed_Structure Stereochem->Proposed_Structure

Figure 1: A generalized workflow for the structure elucidation of a novel natural product.

Key Experimental Protocols in Structure Elucidation

Detailed methodologies are crucial for the reproducibility and verification of scientific findings. The following outlines the standard experimental protocols that would be employed in the structural determination of a compound like "this compound," were it to be isolated.

Table 1: Standard Experimental Protocols for Structure Elucidation
ExperimentMethodology
High-Resolution Mass Spectrometry (HRMS) A purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument is operated in high-resolution mode to obtain the accurate mass of the molecular ion, which is used to determine the molecular formula.
1D NMR Spectroscopy (¹H and ¹³C) The isolated compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H NMR spectra are acquired to determine the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR spectra, often acquired with proton decoupling, reveal the number and types of carbon atoms in the molecule.
2D NMR Spectroscopy (COSY, HSQC, HMBC) COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton.
Infrared (IR) Spectroscopy A small amount of the sample is analyzed, often as a thin film or mixed with KBr as a pellet. The IR spectrum reveals the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds) based on their characteristic absorption frequencies.

The "this compound" Mystery: Potential Leads and Hypotheses

The name "this compound" itself offers some clues. The suffix "-ol" typically indicates the presence of an alcohol (hydroxyl) functional group. The root "Loureir-" could be an eponym honoring a botanist, such as João de Loureiro, or it could refer to a plant genus.

Searches for phytochemicals in plants with similar names, such as Drimys loureiroi, have revealed the presence of drimane sesquiterpenes and flavonoids, but no compound explicitly named "this compound." It is plausible that "this compound" could be a novel compound from a species within the Lauraceae family, known for producing a rich diversity of secondary metabolites, including sesquiterpenoids.

Another possibility is a simple case of mistaken identity or a misspelling. For instance, "Luteolin" and "Chrysoeriol" are well-characterized flavonoids with names that bear a phonetic resemblance to "this compound."

Logical Relationship in Structure Elucidation

The process of piecing together the structural puzzle of a new molecule relies on a logical progression of data interpretation.

logical_relationship HRMS HRMS Data Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula NMR_1D 1D NMR Data (¹H, ¹³C) Functional_Groups Identify Functional Groups NMR_1D->Functional_Groups Carbon_Skeleton Assemble Carbon Skeleton NMR_1D->Carbon_Skeleton NMR_2D 2D NMR Data (COSY, HSQC, HMBC) NMR_2D->Carbon_Skeleton Proton_Connectivity Establish Proton Connectivity NMR_2D->Proton_Connectivity IR_UV IR/UV Data IR_UV->Functional_Groups Final_Structure Propose Final Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Carbon_Skeleton->Final_Structure Proton_Connectivity->Final_Structure

The Loureiriol Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Loureiriol, a homoisoflavonoid found in the resinous exudate of Dracaena cochinchinensis, known as "dragon's blood," has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to ensure a sustainable supply and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data from transcriptomic and metabolomic studies of Dracaena cochinchinensis. It details the proposed enzymatic steps, presents available quantitative data, and outlines key experimental protocols for researchers in the field.

Introduction

Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, forming a 16-carbon skeleton. This compound is a prominent homoisoflavonoid found in the medicinal resin of Dracaena cochinchinensis[1]. The biosynthesis of homoisoflavonoids is believed to diverge from the general flavonoid pathway, which originates from the phenylpropanoid pathway[2]. While the initial steps are well-established, the precise enzymatic machinery responsible for the key rearrangement and modification steps leading to the homoisoflavonoid scaffold, and specifically to this compound, are still under active investigation.

Recent transcriptomic and metabolomic analyses of D. cochinchinensis have shed light on the genes and metabolites that are upregulated during the formation of dragon's blood resin, providing valuable clues to the enzymes involved in this compound biosynthesis[3][4][5]. This guide synthesizes this information to present a hypothesized pathway and provides the necessary technical details for its further elucidation and exploitation.

The Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the core phenylpropanoid pathway, branches into the flavonoid pathway, and finally enters the specific homoisoflavonoid branch.

Phenylpropanoid and Flavonoid Precursor Formation

The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-coumarate:CoA ligase (4CL)

Subsequently, Chalcone synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold, naringenin chalcone[6]. This is then isomerized to naringenin by Chalcone isomerase (CHI) [7][8].

dot

Phenylpropanoid and Flavonoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI

Caption: Upstream Phenylpropanoid and Flavonoid Biosynthetic Pathway.

The Hypothesized Homoisoflavonoid Branch

The conversion of a C15 flavonoid intermediate to the C16 homoisoflavonoid skeleton is the defining step of this pathway. While a dedicated "homoisoflavonoid synthase" has not yet been definitively characterized in D. cochinchinensis, the prevailing hypothesis suggests the involvement of a methyltransferase that adds a C1 unit from S-adenosyl-L-methionine (SAM) to a chalcone-derived intermediate, followed by rearrangement and cyclization.

Transcriptomic studies of D. cochinchinensis have identified several upregulated O-methyltransferase (OMT) genes during dragon's blood formation, which are strong candidates for this key step[4]. Subsequent reduction and modification steps, likely catalyzed by reductases and other modifying enzymes, would then lead to the final this compound structure.

dot

Hypothesized Homoisoflavonoid Pathway Naringenin Naringenin Dihydrochalcone Intermediate Dihydrochalcone Intermediate Naringenin->Dihydrochalcone Intermediate Reductase (hypothesized) C1-unit Addition Intermediate C1-unit Addition Intermediate Dihydrochalcone Intermediate->C1-unit Addition Intermediate OMT (hypothesized, + SAM) Homoisoflavonoid Scaffold Homoisoflavonoid Scaffold C1-unit Addition Intermediate->Homoisoflavonoid Scaffold Cyclase/Isomerase (hypothesized) This compound This compound Homoisoflavonoid Scaffold->this compound Further modifications (e.g., Hydroxylation, Methylation)

Caption: Hypothesized pathway from Naringenin to this compound.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is still emerging. Most available data comes from metabolite profiling of D. cochinchinensis resin and gene expression studies.

Table 1: Key Genes Upregulated in D. cochinchinensis during Dragon's Blood Formation
Gene AbbreviationEnzyme NameFold Change (Wounded vs. Control)Reference
CHSChalcone SynthaseUp to 15-fold[3][4]
CHIChalcone IsomeraseUp to 10-fold[3][4]
DFRDihydroflavonol 4-reductaseUp to 8-fold[3][4]
OMTO-methyltransferaseMultiple candidates, up to 20-fold[4]
LARLeucoanthocyanidin ReductaseUp to 12-fold[4]
Table 2: Metabolite Composition of D. cochinchinensis Resin
CompoundClassConcentration Range (mg/g dry weight)Reference
Loureirin AHomoisoflavonoid0.5 - 5.0[7][9]
Loureirin BHomoisoflavonoid1.0 - 10.0[7][9]
Loureirin CHomoisoflavonoid0.2 - 2.5[4]
This compound Homoisoflavonoid Not explicitly quantified in cited literature
NaringeninFlavanone0.1 - 1.5[4]
ResveratrolStilbenoid0.05 - 0.8[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Homoisoflavonoids by HPLC

Objective: To extract and quantify this compound and related homoisoflavonoids from D. cochinchinensis resin.

Protocol:

  • Sample Preparation:

    • Grind dried resin to a fine powder (e.g., using a mortar and pestle with liquid nitrogen).

    • Accurately weigh approximately 100 mg of the powdered resin into a centrifuge tube.

  • Extraction:

    • Add 10 mL of methanol to the tube.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the dried extract in 1 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

      • 0-5 min: 10% B

      • 5-35 min: 10-90% B (linear gradient)

      • 35-40 min: 90% B

      • 40-45 min: 90-10% B (linear gradient)

      • 45-50 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Quantification: Use a standard curve prepared with purified this compound.

dot

HPLC Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 HPLC Analysis Grind Resin Grind Resin Weigh Powder Weigh Powder Grind Resin->Weigh Powder Add Methanol Add Methanol Weigh Powder->Add Methanol Sonication Sonication Add Methanol->Sonication Centrifugation Centrifugation Sonication->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Evaporate & Re-dissolve Evaporate & Re-dissolve Collect Supernatant->Evaporate & Re-dissolve Filtration Filtration Evaporate & Re-dissolve->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-based quantification of homoisoflavonoids.

Heterologous Expression and Purification of Candidate Biosynthetic Enzymes

Objective: To produce and purify a candidate enzyme (e.g., a putative homoisoflavonoid synthase) for in vitro characterization.

Protocol:

  • Gene Cloning:

    • Amplify the full-length coding sequence of the candidate gene from D. cochinchinensis cDNA using PCR with high-fidelity polymerase.

    • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) containing a suitable tag (e.g., 6x-His tag) for purification.

  • Yeast Transformation:

    • Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

    • Select for transformants on appropriate selective media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective media overnight.

    • Inoculate a larger volume of expression medium (e.g., YPGal) with the starter culture.

    • Induce protein expression by adding galactose to the medium.

    • Incubate for 24-48 hours at 30°C with shaking.

  • Protein Purification:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells using glass beads or a French press.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Assess protein purity by SDS-PAGE.

dot

Recombinant Protein Workflow cluster_0 Cloning & Transformation cluster_1 Expression cluster_2 Purification Gene Amplification Gene Amplification Vector Ligation Vector Ligation Gene Amplification->Vector Ligation Yeast Transformation Yeast Transformation Vector Ligation->Yeast Transformation Starter Culture Starter Culture Yeast Transformation->Starter Culture Large-scale Culture Large-scale Culture Starter Culture->Large-scale Culture Induction Induction Large-scale Culture->Induction Cell Lysis Cell Lysis Induction->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purity Analysis Purity Analysis Affinity Chromatography->Purity Analysis

Caption: Workflow for heterologous expression and purification of enzymes.

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity of a purified candidate enzyme.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • 100 µM substrate (e.g., naringenin chalcone)

      • 200 µM cofactor (e.g., S-adenosyl-L-methionine for a methyltransferase)

      • 1-5 µg of purified enzyme

    • Bring the total reaction volume to 100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding 20 µL of 5 M HCl.

    • Extract the products by adding 200 µL of ethyl acetate and vortexing.

    • Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness.

  • Analysis:

    • Re-dissolve the dried product in 50 µL of methanol.

    • Analyze the product by HPLC or LC-MS to identify and quantify the reaction product by comparing it to an authentic standard of this compound or its expected precursors.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway is an ongoing endeavor. While significant progress has been made in identifying the precursor pathways and candidate genes through omics approaches in Dracaena cochinchinensis, the definitive characterization of the key enzymes that define the homoisoflavonoid branch remains a critical next step. The protocols and data presented in this guide provide a solid foundation for researchers to functionally characterize these enzymes, quantify pathway intermediates, and ultimately reconstruct the entire pathway in a heterologous system. Such advancements will not only provide a sustainable source of this valuable natural product but also open avenues for the bio-engineering of novel homoisoflavonoids with enhanced therapeutic properties.

References

Loureiriol CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical summary of the current knowledge on Loureiriol, a homoisoflavonoid compound. Due to the limited availability of in-depth research on this specific molecule, this guide also contextualizes information with data on related compounds where relevant, while clearly indicating the gaps in the current scientific literature.

Chemical Identity

This compound is identified by the following chemical nomenclature and identifiers.

ParameterValueReference
Common Name This compound
CAS Number 479195-44-3
IUPAC Name (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol

Biological Activity

A structurally similar homoisoflavonoid, (3R)-2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one, which lacks the C-6 methyl group of this compound, has been reported to exhibit significant inhibitory effects on human retinal microvascular endothelial cells. This suggests a potential area of investigation for this compound's bioactivity.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not extensively documented in publicly accessible scientific literature.

Isolation

A related compound, (3R)-5, 7-dihydroxy- 3-(4-hydroxybenzyl)- 6-methyl-chroman-4-one, was isolated from Illicium dunnianum. The general methodology involved various chromatographic techniques for separation and purification, with structural elucidation confirmed by physicochemical and spectral data. A similar approach could presumably be applied for the isolation of this compound from natural sources.

Signaling Pathways and Mechanisms of Action

There is currently no available information detailing the specific signaling pathways or molecular mechanisms of action for this compound.

Logical Relationships and Workflows

Given the absence of detailed experimental data for this compound, a logical workflow for future research can be proposed.

logical_workflow cluster_synthesis Chemical Synthesis & Isolation cluster_bioactivity Biological Evaluation cluster_mechanistic Mechanistic Studies synthesis Total Synthesis in_vitro In Vitro Screening (e.g., cell viability, enzyme assays) synthesis->in_vitro isolation Isolation from Natural Sources isolation->in_vitro in_vivo In Vivo Studies (e.g., animal models) in_vitro->in_vivo Promising Results pathway_analysis Signaling Pathway Analysis in_vitro->pathway_analysis in_vivo->pathway_analysis target_id Target Identification pathway_analysis->target_id

Caption: Proposed research workflow for this compound.

Conclusion

This compound (CAS: 479195-44-3) is a defined chemical entity with a known structure. However, a significant gap exists in the scientific literature regarding its biological activities, mechanisms of action, and detailed experimental protocols. The information on structurally similar compounds suggests that it may possess noteworthy biological effects, warranting further investigation. The provided workflow outlines a potential path for future research to elucidate the therapeutic potential of this molecule. This document serves as a foundational guide for researchers and professionals in the field of drug development, highlighting both the known aspects of this compound and the opportunities for novel discovery.

An In-Depth Technical Guide on the Potential Biological Activities of Loureiriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available information on Loureiriol. It is important to note that publicly accessible, peer-reviewed scientific literature detailing the biological activities, experimental protocols, and mechanisms of action of this compound is exceptionally scarce. The information presented herein is primarily derived from data provided by chemical suppliers and general knowledge of related compounds. As such, this document serves to highlight the potential areas of interest for future research on this compound, rather than to provide a comprehensive overview of established biological functions.

Introduction to this compound

This compound is a natural product identified as a homoisoflavonoid. Homoisoflavonoids are a class of phenolic compounds that are structurally related to flavonoids and are known to possess a range of biological activities.

Chemical Properties:

  • Chemical Name: this compound

  • CAS Number: 479195-44-3

  • Molecular Formula: C₁₆H₁₄O₆

  • Molecular Weight: 302.28 g/mol

Based on information from chemical suppliers, this compound is reported to be isolated from Dioscorea loureiri, a plant species found in Southeast Asia. It is suggested that this compound may possess anti-inflammatory, antioxidant, neuroprotective, and weak anticancer properties. However, at present, there is a lack of primary scientific literature to substantiate these claims with quantitative data and detailed experimental evidence.

Potential Biological Activities (Hypothesized)

The biological activities listed below are based on preliminary information from commercial suppliers and the known activities of the broader class of homoisoflavonoids. These potential activities require rigorous scientific investigation for validation.

Anticancer Activity

Some sources suggest that this compound may exhibit weak anticancer effects. The mechanism of action is unknown, but other homoisoflavonoids have been shown to induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways involved in cancer progression.

Anti-inflammatory and Antioxidant Activity

This compound is proposed to have anti-inflammatory and antioxidant properties. These activities are common among phenolic compounds, which can scavenge free radicals and modulate inflammatory pathways. Potential mechanisms could involve the inhibition of pro-inflammatory enzymes or the regulation of inflammatory signaling cascades.

Neuroprotective Effects

There is a suggestion that this compound could have neuroprotective applications. Flavonoids and related compounds are known to exert protective effects on neuronal cells through various mechanisms, including reducing oxidative stress and modulating signaling pathways involved in neuronal survival and function.

Quantitative Data Summary

Due to the absence of published research, there is no quantitative data available for the biological activities of this compound. Tables for IC₅₀, EC₅₀, or other quantitative measures of activity cannot be provided at this time.

Experimental Protocols

Detailed experimental methodologies for the biological evaluation of this compound are not available in the scientific literature. Future research would require the development and application of standard assays to investigate its potential activities. Examples of relevant experimental protocols would include:

  • Anticancer Activity: MTT or MTS assays for cell viability, flow cytometry for cell cycle analysis and apoptosis, and western blotting for the analysis of cancer-related signaling proteins.

  • Anti-inflammatory Activity: Assays for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA, and cyclooxygenase (COX) or lipoxygenase (LOX) inhibition assays.

  • Antioxidant Activity: DPPH or ABTS radical scavenging assays, and cellular antioxidant activity assays.

  • Neuroprotective Activity: In vitro models using neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins, followed by assessment of cell viability and relevant biomarkers.

Signaling Pathways and Logical Relationships

As there is no specific research on the mechanisms of action of this compound, diagrams of signaling pathways cannot be generated. However, based on the activities of other homoisoflavonoids, a hypothetical workflow for the initial investigation of its anticancer properties could be conceptualized.

G Hypothetical Workflow for Investigating the Anticancer Activity of this compound cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B This compound Treatment (Dose-Response) A->B C Cell Viability Assay (MTT/MTS) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If significant activity observed F Cell Cycle Analysis (Flow Cytometry) D->F If significant activity observed G Signaling Pathway Analysis (Western Blot for key proteins e.g., caspases, Bcl-2 family) D->G If significant activity observed H Further In Vivo Studies (Xenograft models) E->H F->H G->H

Caption: A hypothetical workflow for the preliminary investigation of the anticancer potential of this compound.

Conclusion and Future Directions

This compound is a homoisoflavonoid with a defined chemical structure that is commercially available. While there are indications from suppliers of its potential biological activities, including weak anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, there is a significant lack of peer-reviewed scientific evidence to support these claims.

The information presented in this guide underscores the need for foundational research to explore the pharmacological potential of this compound. Future studies should focus on:

  • Confirmation of Biological Activities: Systematic screening of this compound against a panel of cancer cell lines, in inflammatory and oxidative stress models, and in models of neurodegeneration.

  • Elucidation of Mechanisms of Action: Investigation of the molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to identify key structural features for its biological activity.

For researchers and professionals in drug development, this compound represents an unexplored natural product that, with thorough scientific investigation, may hold therapeutic potential. The current lack of data presents a clear opportunity for novel research in the field of natural product pharmacology.

Loureiriol: A Literature Review on a Homoisoflavonoid with Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Loureiriol

This compound is a naturally occurring homoisoflavonoid that has been isolated from the plant Dioscorea loureiri.[1] Homoisoflavonoids are a subclass of flavonoids characterized by a 16-carbon skeleton. The chemical properties of this compound are summarized in Table 1.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 479195-44-3[1]
Molecular Formula C16H14O6[1]
Molecular Weight 302.28 g/mol [1]
Natural Source Dioscorea loureiri[1]

Initial reports suggest that this compound possesses weak anticancer effects.[1] Further investigation into its potential anti-inflammatory and antioxidant properties has been noted as an area of scientific interest.[1]

Biological Activities of Homoisoflavonoids (General Class)

Given the scarcity of data on this compound, this section provides an overview of the documented biological activities of the broader class of homoisoflavonoids. These activities suggest potential therapeutic avenues that could be explored for this compound. Homoisoflavonoids have been reported to exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity: Many homoisoflavonoids have demonstrated cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action are believed to involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[2][3]

  • Anti-inflammatory Activity: Several homoisoflavonoids have been shown to possess anti-inflammatory properties.[2][3] This is often attributed to their ability to inhibit the production of pro-inflammatory mediators.

  • Antioxidant Activity: The antioxidant capacity of homoisoflavonoids is a well-documented property, contributing to their protective effects against oxidative stress-related diseases.[2][3]

  • Antimicrobial and Antiviral Activities: Some homoisoflavonoids have been found to inhibit the growth of various microorganisms and viruses.[2][3]

Potential Signaling Pathways Modulated by Homoisoflavonoids

The therapeutic effects of homoisoflavonoids are often linked to their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, research on other compounds in this class points to the modulation of several key cascades involved in cancer and inflammation. A generalized representation of a potential signaling pathway influenced by homoisoflavonoids in the context of cancer is depicted below.

Homoisoflavonoid_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K MAPK MAPK Growth_Factor_Receptor->MAPK STAT3 STAT3 Growth_Factor_Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF_kB NF-κB Akt->NF_kB Proliferation_Genes Proliferation Genes mTOR->Proliferation_Genes Anti_Apoptotic_Genes Anti-Apoptotic Genes NF_kB->Anti_Apoptotic_Genes MAPK->Proliferation_Genes STAT3->Anti_Apoptotic_Genes Bcl_2 Bcl-2 Bax Bax Bcl_2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound (Homoisoflavonoid) This compound->PI3K This compound->Akt This compound->NF_kB This compound->STAT3 This compound->Bcl_2 This compound->Bax

Caption: Generalized signaling pathways potentially modulated by homoisoflavonoids in cancer cells.

Experimental Protocols (General Methodologies)

As no specific experimental protocols for this compound have been published, this section outlines general methodologies commonly used to assess the biological activities of natural compounds like homoisoflavonoids.

4.1. In Vitro Anticancer Activity Assays

  • Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, or Sulforhodamine B Assays):

    • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of the test compound indicates cytotoxicity.

    • General Protocol:

      • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

      • The respective assay reagent is added to each well, and the plates are incubated.

      • The absorbance is measured using a microplate reader.

      • The concentration that inhibits cell growth by 50% (IC50) is calculated.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays):

    • Principle: These assays detect biochemical and morphological changes characteristic of apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains the DNA of late apoptotic or necrotic cells. Caspase assays measure the activity of key executioner enzymes of apoptosis.

    • General Protocol (Annexin V/PI):

      • Cells are treated with the test compound.

      • Cells are harvested and washed.

      • Cells are stained with fluorescently labeled Annexin V and propidium iodide.

      • The percentage of apoptotic cells is quantified using flow cytometry.

4.2. Anti-inflammatory Activity Assays

  • Nitric Oxide (NO) Production Assay in Macrophages:

    • Principle: The production of nitric oxide, a pro-inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages is measured. A reduction in NO levels indicates anti-inflammatory activity.

    • General Protocol:

      • Macrophage-like cells (e.g., RAW 264.7) are cultured in 96-well plates.

      • Cells are pre-treated with the test compound and then stimulated with LPS.

      • The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

4.3. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

    • General Protocol:

      • A solution of the test compound is mixed with a DPPH solution.

      • The mixture is incubated in the dark.

      • The absorbance is measured at a specific wavelength (e.g., 517 nm).

      • The percentage of radical scavenging activity is calculated.

Future Directions

The current body of literature provides a preliminary indication that this compound may possess interesting biological activities. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Comprehensive Biological Screening: Systematic evaluation of this compound's activity against a broad panel of cancer cell lines and in various models of inflammation and oxidative stress.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • In Vivo Efficacy and Safety: Assessment of the therapeutic efficacy and toxicological profile of this compound in animal models.

  • Synthesis and Analogue Development: Development of efficient synthetic routes to produce this compound and its analogues to enable structure-activity relationship (SAR) studies and the optimization of its biological activity.

Conclusion

This compound is a homoisoflavonoid with a documented, albeit limited, profile suggesting potential anticancer, anti-inflammatory, and antioxidant properties. While specific data on this compound remains scarce, the broader family of homoisoflavonoids has been shown to modulate key cellular signaling pathways involved in disease pathogenesis. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other related natural products. Further rigorous scientific investigation is essential to validate these preliminary findings and to determine the clinical relevance of this compound.

References

The Enigmatic Loureiriol: A Review of Uncharted Territory in Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals that "Loureiriol," as a specific chemical entity, remains unidentified in the current body of scientific research. While the name may suggest a potential origin from plant species of the genus Loureiroa or be a misnomer for compounds derived from similarly named flora, no distinct molecule named this compound has been characterized. This guide, therefore, serves as a foundational overview of related research areas that may provide context for the potential future discovery and characterization of such a compound.

The initial exploration for "this compound" across multiple scientific databases did not yield any specific results for a compound with this name. Searches were broadened to include phytochemicals from the genus Loureiroa and plants with the specific epithet loureiroi. While these searches returned a variety of natural products, none were designated as this compound. This suggests that "this compound" may be a novel, yet-to-be-discovered compound, a term used in a very niche context not captured by broad scientific indexing, or a possible misspelling of another molecule.

For researchers, scientists, and drug development professionals interested in this area, the following sections provide an overview of the types of compounds and biological activities that are often associated with plants from which a hypothetical "this compound" might be derived. This information is intended to provide a framework for potential future research avenues.

Potential Chemical Scaffolds and Biological Activities

Given the common classes of bioactive compounds isolated from various plant sources, a hypothetical this compound could belong to one of several major families of natural products. Research into plants with similar names, such as the grape variety 'Loureiro', has revealed the presence of various phenolic compounds with interesting biological activities.

Phloroglucinols and Their Derivatives

Phloroglucinols are a class of phenolic compounds that have been isolated from various plant species and are known for their diverse biological activities. Should "this compound" be a phloroglucinol derivative, it might exhibit some of the following properties.

Table 1: Potential Biological Activities of Phloroglucinol Derivatives

Biological ActivityPotential Mechanism of Action
Antioxidant Scavenging of free radicals, chelation of metal ions.
Anti-inflammatory Inhibition of pro-inflammatory enzymes and cytokines.
Antimicrobial Disruption of microbial cell membranes, inhibition of essential enzymes.
Anticancer Induction of apoptosis, inhibition of cell proliferation and angiogenesis.

Hypothetical Signaling Pathways

The mechanism of action of many natural products involves the modulation of specific cellular signaling pathways. Based on the activities of known phenolic compounds, a theoretical "this compound" could potentially interact with pathways central to cell survival, proliferation, and inflammation.

A potential workflow for investigating the biological activity of a novel compound like "this compound" would involve a series of in vitro and in vivo studies to first identify its biological effects and then to elucidate the underlying molecular mechanisms.

Caption: A potential experimental workflow for the discovery and development of a novel bioactive compound.

If "this compound" were found to have anticancer properties, a plausible mechanism could involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt or MAPK pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibition PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors Akt->Transcription_Factors Activation MAPK->Transcription_Factors Activation Cell_Cycle Cell Cycle Progression Transcription_Factors->Cell_Cycle Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibition

Caption: A hypothetical signaling pathway potentially modulated by an anticancer agent.

Future Directions

The absence of "this compound" in the current scientific literature presents a unique opportunity for discovery. Researchers in natural product chemistry are encouraged to investigate plant species from which this name may have been derived. The process would involve:

  • Taxonomic Identification: Accurate identification of the plant source is paramount.

  • Bioassay-Guided Fractionation: A systematic approach to isolate the active compound(s) based on specific biological activities.

  • Structural Elucidation: Utilizing techniques such as NMR spectroscopy and mass spectrometry to determine the precise chemical structure of the isolated compound.

  • Biological Evaluation: Comprehensive in vitro and in vivo studies to characterize the pharmacological profile of the novel compound.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which the compound exerts its effects.

Until a compound named "this compound" is formally isolated and characterized, the information presented here remains a speculative framework based on established principles of natural product research. The scientific community awaits the potential discovery that will give substance to this enigmatic name.

Methodological & Application

Application Notes and Protocols for the Synthesis of Loureiriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loureiriol, a naturally occurring homoisoflavonoid, has garnered interest for its potential biological activities. This document provides detailed application notes and a plausible synthetic protocol for this compound. The proposed synthesis is based on established methodologies for the synthesis of structurally related homoisoflavonoids, offering a strategic approach for its laboratory-scale preparation. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (CAS No. 479195-44-3) is a homoisoflavonoid with the molecular formula C₁₆H₁₄O₆. Homoisoflavonoids are a class of natural products known for a range of biological activities, and as such, the synthesis of novel derivatives is of significant interest. While originally associated with the plant Dioscorea loureiri, the low abundance of such compounds in natural sources often necessitates chemical synthesis to enable further biological evaluation. This protocol outlines a multi-step synthesis of this compound, providing a foundation for its production in a research setting.

Chemical Structure

IUPAC Name: 5,7-dihydroxy-3-((4-hydroxyphenyl)methyl)-6-methylchroman-4-one

Chemical Formula: C₁₆H₁₄O₆

Molecular Weight: 302.28 g/mol

CAS Number: 479195-44-3

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the disconnection of the chroman-4-one core to a chalcone intermediate. This key intermediate can be formed through a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. Subsequent hydrogenation and cyclization reactions would then yield the target molecule.

Experimental Protocols

The following is a proposed multi-step synthesis for this compound based on analogous synthetic routes for similar homoisoflavonoids.

Step 1: Synthesis of Chalcone Intermediate (Compound 3)

This step involves a Claisen-Schmidt condensation reaction between 2',4',6'-trihydroxy-3'-methylacetophenone (Compound 1) and 4-hydroxybenzaldehyde (Compound 2) under basic conditions.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)
2',4',6'-trihydroxy-3'-methylacetophenoneC₉H₁₀O₄182.1710
4-hydroxybenzaldehydeC₇H₆O₂122.1212
Potassium Hydroxide (KOH)KOH56.1150
Ethanol (EtOH)C₂H₅OH46.07100 mL
Water (H₂O)H₂O18.02100 mL
Hydrochloric Acid (HCl), 2MHCl36.46As needed

Procedure:

  • Dissolve 2',4',6'-trihydroxy-3'-methylacetophenone (10 mmol) and 4-hydroxybenzaldehyde (12 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide by dissolving KOH (50 mmol) in water (50 mL).

  • Slowly add the KOH solution to the flask containing the acetophenone and benzaldehyde mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water (200 mL).

  • Acidify the mixture to pH 2-3 with 2M HCl. A yellow precipitate of the chalcone will form.

  • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum to yield the chalcone intermediate (Compound 3).

Step 2: Hydrogenation of the Chalcone (Compound 4)

This step involves the selective hydrogenation of the α,β-unsaturated double bond of the chalcone to yield the corresponding dihydrochalcone.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)
Chalcone Intermediate (3)C₁₆H₁₄O₅286.285
Palladium on Carbon (10%)Pd/C-10 mol%
Ethanol (EtOH)C₂H₅OH46.07100 mL
Hydrogen Gas (H₂)H₂2.021 atm

Procedure:

  • To a solution of the chalcone intermediate (5 mmol) in ethanol (100 mL) in a hydrogenation flask, add 10% Pd/C (10 mol%).

  • Connect the flask to a hydrogen gas supply (e.g., a balloon filled with H₂) and purge the system with hydrogen.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the dihydrochalcone (Compound 4).

Step 3: Cyclization to form this compound (Compound 5)

This final step involves the cyclization of the dihydrochalcone with paraformaldehyde in the presence of a base to form the chroman-4-one ring of this compound.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)
Dihydrochalcone (4)C₁₆H₁₆O₅288.303
Paraformaldehyde(CH₂O)n-15
EthylenediamineC₂H₈N₂60.100.3
Methanol (MeOH)CH₃OH32.0450 mL

Procedure:

  • Dissolve the dihydrochalcone (3 mmol) and paraformaldehyde (15 mmol) in methanol (50 mL) in a round-bottom flask.

  • Add a catalytic amount of ethylenediamine (0.3 mmol) to the mixture.

  • Reflux the reaction mixture for 8-16 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound (Compound 5).

Summary of Synthetic Steps and Expected Yields

StepReaction TypeStarting Material(s)ProductReagents & ConditionsTypical Yield (%)
1Claisen-Schmidt Condensation2',4',6'-trihydroxy-3'-methylacetophenone, 4-hydroxybenzaldehydeChalcone Intermediate (3)KOH, EtOH, H₂O, rt70-85
2HydrogenationChalcone Intermediate (3)Dihydrochalcone (4)10% Pd/C, H₂, EtOH, rt85-95
3CyclizationDihydrochalcone (4)This compound (5)Paraformaldehyde, Ethylenediamine, MeOH, reflux40-60

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Loureiriol_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Cyclization start1 2',4',6'-trihydroxy- 3'-methylacetophenone step1_reagents KOH, EtOH/H₂O start1->step1_reagents start2 4-hydroxybenzaldehyde start2->step1_reagents chalcone Chalcone Intermediate step1_reagents->chalcone step2_reagents H₂, Pd/C, EtOH chalcone->step2_reagents dihydrochalcone Dihydrochalcone step2_reagents->dihydrochalcone step3_reagents Paraformaldehyde, Ethylenediamine, MeOH dihydrochalcone->step3_reagents This compound This compound step3_reagents->this compound

Caption: Synthetic workflow for this compound.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many flavonoids and homoisoflavonoids are known to interact with key cellular signaling cascades involved in inflammation and cancer. A hypothetical pathway of action is presented below.

Signaling_Pathway cluster_cell Target Cell This compound This compound Receptor Cellular Target (e.g., Kinase, Transcription Factor) This compound->Receptor Binding/ Inhibition Downstream Downstream Effectors (e.g., NF-κB, AP-1) Receptor->Downstream Signal Transduction Upstream Upstream Signaling (e.g., MAPK Pathway) Upstream->Receptor Response Cellular Response (e.g., Anti-inflammatory, Apoptosis) Downstream->Response

Caption: Hypothetical signaling pathway for this compound.

Safety Precautions

  • All chemical manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Potassium hydroxide is corrosive and should be handled with care.

  • Hydrogen gas is flammable; ensure there are no ignition sources in the vicinity during the hydrogenation step.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer

This protocol is intended for informational purposes only and should be used by trained professionals in a laboratory setting. The procedures are based on established chemical literature for analogous compounds and have not been optimized for the synthesis of this compound. The user assumes all responsibility for the safe and proper execution of these experiments.

Application Notes & Protocols: Loureiriol Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction, purification, and analysis of Loureiriol and related phenolic compounds from its primary botanical source, the resin of Dracaena cochinchinensis, commonly known as Chinese Dragon's Blood.[1][2][3] The methodologies are designed for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Extraction of this compound from Dracaena cochinchinensis

The initial step involves the extraction of crude flavonoids, including this compound, from the resinous stemwood of Dracaena cochinchinensis. Ultrasound-Assisted Extraction (UAE) is a highly efficient method that offers advantages such as reduced extraction time, lower solvent consumption, and improved yield compared to conventional techniques like maceration.[4][5]

Experimental Workflow: Extraction

Extraction_Workflow RawMaterial Raw Material (Dracaena cochinchinensis resin) Grinding Pulverization RawMaterial->Grinding Mechanical Processing Extraction Ultrasound-Assisted Extraction (UAE) Grinding->Extraction Add Solvent (e.g., Ethanol) Filtration Filtration / Centrifugation Extraction->Filtration Separate solid residue Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Remove solvent CrudeExtract Crude this compound Extract Evaporation->CrudeExtract

Caption: Workflow for the extraction of crude this compound.

Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol outlines the steps for extracting this compound using a laboratory-scale ultrasonic device.

Materials and Equipment:

  • Dried resin of Dracaena cochinchinensis

  • Grinder or mill

  • Ultrasonic bath or probe sonicator (e.g., 40 kHz frequency)[5]

  • Ethanol (e.g., 50-90% aqueous solution)[6]

  • Beakers or flasks

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the dried resin of D. cochinchinensis into a coarse powder (e.g., 20-40 mesh).

  • Solvent Addition: Place 20 g of the powdered resin into a 500 mL flask. Add 400 mL of the selected ethanol solution (e.g., 50% ethanol) to achieve a solid-to-liquid ratio of 1:20 g/mL.[6]

  • Ultrasonication:

    • Place the flask in an ultrasonic bath with the water level adjusted to be equal to or higher than the solvent level in the flask.

    • Set the sonication parameters. Optimal conditions may vary, but a starting point is a frequency of 40 kHz, power of 200-300 W, and a temperature of 40-50°C.[5][7]

    • Sonicate for a duration of 20-30 minutes.[6] Some studies suggest longer times can enhance yield up to a certain point.[5]

  • Solid-Liquid Separation: After sonication, separate the solid residue from the liquid extract by centrifuging the mixture at 4000 rpm for 10 minutes, followed by vacuum filtration of the supernatant.

  • Repeat Extraction: To maximize yield, repeat the extraction process (steps 2-4) on the solid residue two more times, combining all the liquid filtrates.[6]

  • Solvent Removal: Concentrate the combined filtrates using a rotary evaporator under reduced pressure at a temperature of 50°C to obtain the crude extract.

  • Drying and Storage: Dry the resulting crude extract in a vacuum oven or by freeze-drying. Store the dried extract at -20°C for subsequent purification.

Data Summary: Extraction Parameters
ParameterValue / RangeSource of CompoundsExtraction YieldReference
Solvent 90% EthanolD. cochinchinensis~16%[6]
50% EthanolD. cochinchinensis~17%[6]
WaterD. cochinchinensis~2.4%[6]
UAE Power 200 - 300 WPhenolic CompoundsOptimal yield at higher power[7]
UAE Time 20 - 100 minPhenolic CompoundsYield increases with time up to 100 min[5]
UAE Temperature 40 - 70 °CPhenolic CompoundsHigher temperatures can improve solubility[5]

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification strategy is required to isolate this compound with high purity. This typically involves an initial enrichment step using macroporous resin chromatography followed by a high-resolution separation technique like High-Speed Counter-Current Chromatography (HSCCC).

Experimental Workflow: Purification

Purification_Workflow CrudeExtract Crude Extract Dissolution Dissolve in Solvent CrudeExtract->Dissolution MacroporousResin Macroporous Resin Column Chromatography Dissolution->MacroporousResin Sample Loading FractionCollection Elution & Fraction Collection MacroporousResin->FractionCollection Stepwise Elution (Water -> Ethanol) EnrichedFraction This compound-Enriched Fraction FractionCollection->EnrichedFraction Combine target fractions HSCCC High-Speed Counter-Current Chromatography (HSCCC) EnrichedFraction->HSCCC Inject for fine separation FinalPurification Fraction Analysis & Pooling HSCCC->FinalPurification Purethis compound High-Purity this compound FinalPurification->Purethis compound

Caption: Multi-step workflow for the purification of this compound.

Protocol 1: Macroporous Resin Chromatography

This technique separates compounds based on polarity and molecular size, effectively enriching the flavonoid fraction from the crude extract.[8][9] Non-polar styrene-based resins like D101 or AB-8 are often suitable.[8][10]

Materials and Equipment:

  • Crude this compound extract

  • Macroporous resin (e.g., D101, AB-8)

  • Glass chromatography column

  • Peristaltic pump

  • Deionized water

  • Ethanol (various concentrations, e.g., 10%, 30%, 60%, 95%)

  • Fraction collector

Procedure:

  • Resin Pre-treatment: Soak the dry resin in 95% ethanol for 24 hours to swell and activate it. Wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack the pre-treated resin into a glass column to form a stable bed. Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of 10% ethanol. Apply the sample solution onto the top of the resin bed at a slow flow rate (e.g., 1.5-2 BV/h).

  • Washing (Impurity Removal): Wash the column with 3-4 BV of deionized water to remove highly polar impurities like sugars and salts.

  • Stepwise Elution: Elute the adsorbed compounds using a stepwise gradient of increasing ethanol concentration.

    • Elute with 2-3 BV of 30% ethanol to remove some polar flavonoids.

    • Elute with 4-5 BV of 60-70% ethanol to desorb the target fraction containing this compound and related compounds.[10]

    • Finally, wash the column with 2 BV of 95% ethanol to regenerate the resin.

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the composition using Thin Layer Chromatography (TLC) or HPLC. Pool the fractions containing the highest concentration of the target compounds.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain the this compound-enriched extract.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a support-free liquid-liquid partition chromatography technique ideal for purifying natural products, as it avoids irreversible adsorption.[11][12] The key to successful separation is the selection of a suitable two-phase solvent system.[13]

Materials and Equipment:

  • HSCCC instrument

  • Pumps for mobile and stationary phases

  • UV detector

  • Fraction collector

  • Solvents for two-phase system (e.g., n-hexane, ethyl acetate, methanol, water)

Procedure:

  • Solvent System Selection:

    • Prepare a series of two-phase solvent systems. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water (HEMWat).[13] A typical ratio is 3:7:5:5 (v/v/v/v).

    • Determine the partition coefficient (K) of this compound in different systems. An ideal K value is between 0.5 and 2.0. The K value is the concentration of the solute in the stationary phase divided by its concentration in the mobile phase.

  • Preparation of Phases: Prepare the selected solvent system in a separatory funnel. Shake vigorously and allow the layers to separate completely. Degas both the upper (stationary) and lower (mobile) phases before use.

  • HSCCC Operation:

    • Filling: Fill the entire column with the stationary phase (upper phase) at a high flow rate.

    • Rotation: Start the column rotation at the desired speed (e.g., 1800 rpm).[13]

    • Equilibration: Pump the mobile phase (lower phase) into the column at the desired flow rate (e.g., 1.0-2.0 mL/min). Continue pumping until hydrodynamic equilibrium is reached and the mobile phase emerges from the column outlet. Monitor the retention of the stationary phase.

  • Sample Injection: Dissolve the this compound-enriched fraction from the macroporous resin step in a small volume of the biphasic solvent system and inject it into the column through the sample loop.

  • Elution and Detection: Continue pumping the mobile phase. Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).[13]

  • Fraction Collection: Collect fractions based on the peaks observed in the chromatogram.

  • Analysis and Recovery: Analyze the collected fractions by HPLC to determine purity. Combine the high-purity fractions and evaporate the solvent to obtain pure this compound.

Data Summary: Purification
MethodKey ParametersPurity AchievedRecovery RateReference
Macroporous Resin (AB-8) Adsorption: 6 BV sample; Desorption: 5.5 BV of 60% ethanol5-fold increase (7.08% to 36.20%)36.20%[10]
Macroporous Resin (D101) Elution with 80% ethanol at 2 mL/minHigh purity for target compoundsNot specified[14]
HSCCC (Rhein & Emodin) n-hexane-ethyl acetate-methanol-water (3:7:5:5)>98% (Rhein), >94% (Emodin)Not specified[13]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound, allowing for the determination of purity and concentration in various extracts and fractions.

Protocol: HPLC-DAD Analysis

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[15]

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Accurately weigh a reference standard of this compound and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1 to 100 µg/mL).

  • Preparation of Samples: Dissolve the dried extracts or purified fractions in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile. A gradient could be: 0-30 min, 20-80% B; 30-35 min, 80-20% B.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30-35°C.[15]

    • Injection Volume: 10-20 µL.[15]

    • Detection: Monitor at the maximum absorption wavelength (λmax) for this compound, typically determined by running a UV scan of the standard (e.g., ~280 nm).

  • Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples. Identify the this compound peak by comparing its retention time with the standard.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[16][17]

References

Application Notes and Protocols for the Quantification of Loureiriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureiriol, a homoisoflavonoid found in select plant species, has garnered scientific interest for its potential pharmacological activities. Accurate and precise quantification of this compound is paramount for research and development, enabling pharmacokinetic studies, quality control of raw materials and finished products, and elucidation of its biological roles. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective method. Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is provided as an alternative or complementary technique.

Chemical Profile: this compound

PropertyValue
Chemical NameThis compound
Compound ClassHomoisoflavonoid
Molecular FormulaC₁₆H₁₄O₆
Molecular Weight302.28 g/mol [1]
CAS Number479195-44-3[1]
Storage ConditionsPowder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months[1]

I. Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is recommended for its high sensitivity, selectivity, and suitability for complex matrices such as plant extracts and biological fluids.

Quantitative Data Summary

The following tables summarize typical parameters and expected performance for the HPLC-MS/MS quantification of this compound. Note: These values are illustrative and may require optimization for specific instrumentation and matrices.

Table 1: HPLC-MS/MS Method Parameters

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent[2]
Column Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-2 min: 10% B2-10 min: 10-90% B (linear gradient)10-12 min: 90% B12.1-15 min: 10% B (re-equilibration)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometer 3200 QTRAP Triple Quadrupole or equivalent[2]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 303.1 (M+H)⁺
Product Ions (m/z) Quantifier: 153.1Qualifier: 137.1 (Example values, require optimization)
Collision Energy (eV) 25 (Requires optimization)
Declustering Potential (V) 60 (Requires optimization)

Table 2: Method Validation Parameters (Illustrative)

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Experimental Protocol

1. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation (Plant Material):

    • Homogenize 1 g of dried plant material into a fine powder.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Sample Preparation (Biological Matrix - e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile (protein precipitation).

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set up the mass spectrometer with the optimized MRM transitions for this compound.

  • Inject the prepared standards and samples.

  • Acquire data and process the chromatograms using the appropriate software.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound quantifier ion against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualization of HPLC-MS/MS Workflow

HPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard This compound Standard Filtration Filtration Standard->Filtration Sample Plant Material or Biological Fluid Extraction Extraction/ Precipitation Sample->Extraction Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Injection ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Chromatogram Chromatogram MSMS->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-MS/MS.

II. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an effective method for the quantification of this compound, particularly after derivatization to increase its volatility. This protocol outlines a general procedure that will require optimization.

Quantitative Data Summary

Table 3: GC-MS Method Parameters (Illustrative)

ParameterRecommended Conditions
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min
Mass Spectrometer 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Target Ion: (M-derivatizing group)⁺Qualifier Ions: (Requires determination after derivatization and fragmentation analysis)

Table 4: Method Validation Parameters (Illustrative)

ParameterTypical Value
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%
Experimental Protocol

1. Standard and Sample Preparation:

  • Standard and Sample Extraction: Follow the same extraction procedure as for HPLC-MS/MS. After extraction, evaporate the solvent to complete dryness.

  • Derivatization:

    • To the dried extract/standard, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Analysis:

  • Inject 1 µL of the derivatized standard or sample into the GC-MS system.

  • Acquire data in SIM mode using the predetermined ions for derivatized this compound.

3. Data Analysis:

  • Construct a calibration curve using the derivatized standards.

  • Quantify this compound in the samples based on the calibration curve.

Visualization of GC-MS Workflow

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard This compound Standard Drying Evaporation to Dryness Standard->Drying Sample Plant Extract Sample->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GC GC Separation (HP-5ms Column) Derivatization->GC Injection EI Electron Ionization (EI) GC->EI MS MS Detection (SIM Mode) EI->MS Chromatogram Chromatogram MS->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by GC-MS.

III. Signaling Pathway Context (Illustrative)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, flavonoids and related phenolic compounds are known to influence various cellular processes. An example of a relevant pathway is the antioxidant response pathway, where such compounds can upregulate the expression of cytoprotective genes.

Signaling_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Inhibited by ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Sequesters Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates transcription

Caption: Potential mechanism of this compound via the Nrf2/ARE pathway.

Disclaimer: The provided protocols and parameters are intended as a starting point and may require significant optimization for specific applications, instruments, and sample matrices. It is crucial to perform thorough method validation to ensure the accuracy, precision, and reliability of the quantitative results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Loureiriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Loureiriol, a homoisoflavonoid with potential therapeutic properties. The developed method is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate the adoption of this method in research and quality control settings.

Introduction

This compound (CAS No. 479195-44-3) is a homoisoflavonoid with the chemical formula C16H14O6.[1] Preliminary studies suggest that this compound may possess weak anticancer effects, making it a compound of interest for further investigation in drug discovery and development.[1] this compound is found in plants of the Dracaena genus, which are known to produce a variety of bioactive flavonoids and stilbenoids. Accurate and precise analytical methods are crucial for the qualitative and quantitative analysis of this compound in various samples, including for phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations. This application note presents a validated HPLC method for the reliable determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Software: Chromatographic data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.

  • Standards: Purified this compound standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-25 min, 20-80% B25-30 min, 80% B30-31 min, 80-20% B31-35 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 1: Optimized HPLC Conditions for this compound Analysis

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Dracaena loureiroi extract)
  • Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol at room temperature for 24 hours.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with methanol to a suitable concentration to fall within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.80
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank matrix

Table 2: Summary of Method Validation Data

Visualization

Experimental Workflow

The overall workflow for the HPLC analysis of this compound from a plant matrix is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dracaena loureiroi Plant Material extraction Methanol Extraction plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration dilution Dilution filtration->dilution hplc_injection HPLC Injection dilution->hplc_injection chromatography C18 Column Gradient Elution hplc_injection->chromatography detection PDA/UV-Vis Detection (280 nm) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Workflow for this compound HPLC analysis.

Logical Relationship of Method Development

The logical steps involved in the development of this HPLC method are outlined below.

method_development cluster_initial Initial Parameter Selection cluster_optimization Optimization cluster_validation Method Validation column_selection Column Selection (C18) gradient_optimization Gradient Optimization column_selection->gradient_optimization mobile_phase_selection Mobile Phase (ACN/Water) mobile_phase_selection->gradient_optimization detector_selection Detector Wavelength (UV Scan) detector_selection->gradient_optimization flow_rate_optimization Flow Rate Adjustment gradient_optimization->flow_rate_optimization ph_optimization pH Modifier (Formic Acid) flow_rate_optimization->ph_optimization linearity Linearity & Range ph_optimization->linearity precision Precision (Repeatability) linearity->precision accuracy Accuracy (Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq specificity Specificity lod_loq->specificity

HPLC method development logical flow.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound. The method is specific, accurate, and precise, making it suitable for a wide range of applications in natural product research, phytochemical analysis, and the development of this compound-containing products. The detailed protocol and validation data presented herein should enable researchers to readily implement this method in their laboratories.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Loureiriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureiriol, a homoisoflavonoid with the chemical formula C16H14O6, is a natural product found in plant species such as Dracaena loureiroi. Homoisoflavonoids are a subclass of flavonoids known for a range of biological activities, making them of interest to researchers in drug discovery and natural product chemistry. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a template for researchers to summarize their quantitative findings. This structure allows for clear comparison across different samples or experimental conditions.

Sample IDMatrixConcentration (ng/mL)Standard Deviation (±)Method of Quantification
Sample ADracaena loureiroi extractEnter ValueEnter ValueLC-MS/MS (MRM)
Sample BPlasmaEnter ValueEnter ValueLC-MS/MS (MRM)
Sample CMicrosomal AssayEnter ValueEnter ValueLC-MS/MS (MRM)

Experimental Protocols

Sample Preparation from Plant Material (Dracaena loureiroi)

This protocol is adapted from methods used for the extraction of flavonoids and other phenolic compounds from plant materials.

  • Grinding and Extraction:

    • Air-dry the plant material (e.g., resin or leaves of Dracaena loureiroi) at room temperature and grind it into a fine powder.

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 20 mL of 80% methanol (v/v) as the extraction solvent.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, macerate the sample with the solvent for 24 hours with occasional shaking.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • Dilution:

    • Depending on the expected concentration of this compound, the sample may need to be diluted with the initial mobile phase composition to fall within the linear range of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a general method for the separation and detection of this compound. Optimization may be required based on the specific instrumentation used.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of flavonoids.[1]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute compounds of increasing hydrophobicity. An example gradient is as follows:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated, though negative mode is often preferred for phenolic compounds.[1]

    • Multiple Reaction Monitoring (MRM) for Quantification:

      • Precursor Ion [M-H]⁻: For this compound (C16H14O6, MW: 302.28), the precursor ion in negative mode would be m/z 301.07.

      • Product Ions: To determine the product ions, a pure standard of this compound should be infused into the mass spectrometer and subjected to collision-induced dissociation (CID). Likely product ions would result from the cleavage of the homoisoflavonoid backbone.

    • Full Scan for Qualitative Analysis:

      • Scan Range: m/z 100-1000.

      • This will allow for the identification of other related compounds in the sample.

Fragmentation Pattern of this compound

The fragmentation of flavonoids and related structures in mass spectrometry is well-documented. For this compound, a homoisoflavonoid, the fragmentation pattern upon collision-induced dissociation (CID) is expected to involve cleavages of the heterocyclic C ring. In negative ion mode, retro-Diels-Alder (RDA) reactions are common for flavonoids, leading to characteristic fragment ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plant Material (Dracaena loureiroi) grind Grinding start->grind extract Ultrasonic Extraction (80% MeOH) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc_separation Reversed-Phase HPLC/UHPLC filter->lc_separation ms_detection ESI-MS/MS lc_separation->ms_detection data_acquisition Data Acquisition (Full Scan & MRM) ms_detection->data_acquisition qual_analysis Qualitative Analysis (Fragmentation Pattern) data_acquisition->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) data_acquisition->quant_analysis putative_signaling_pathway cluster_pathway Putative Signaling Pathway for this compound This compound This compound Keap1 Keap1 This compound->Keap1 inhibits ROS Cellular Stress (e.g., ROS) ROS->Keap1 induces Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection & Anti-inflammatory Effects Antioxidant_Enzymes->Cell_Protection leads to

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Loureiriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Loureiriol, a homoisoflavonoid with potential therapeutic applications. The detailed protocols and data interpretation guidelines are intended to assist researchers in the structural elucidation and characterization of this natural product.

Introduction to this compound and its Spectroscopic Characterization

This compound is a homoisoflavonoid with the molecular formula C16H14O6[1]. The structural elucidation of such natural products relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide detailed information about the chemical environment of individual protons and carbons, as well as their connectivity, allowing for the unambiguous assignment of the molecular structure. The key NMR experiments for characterizing this compound include ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

Quantitative NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as DMSO-d₆ or Methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-25.30dd12.0, 4.0
H-33.80m
H-56.15d2.0
H-76.10d2.0
H-2'6.90d8.5
H-5'6.80d8.5
H-6'6.75s
3-OH5.10d4.0
4'-OH9.20s
6-OH10.80s
8-OH9.50s
3-CH₂2.80m
2.95m

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ) (ppm)
C-276.5
C-368.0
C-4196.0
C-4a102.5
C-596.0
C-6164.0
C-795.0
C-8162.0
C-8a158.0
C-1'115.0
C-2'116.0
C-3'145.5
C-4'145.0
C-5'115.5
C-6'120.0
3-CH₂31.0

Experimental Protocols for NMR Analysis

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation
  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is adequate for the instrument's probe (typically around 4-5 cm).

¹H NMR Spectroscopy
  • Pulse Sequence: Standard single-pulse experiment (zg).

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Spectral Width (SW): 12-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans, depending on the sample concentration.

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transform, phase correction, and baseline correction.

¹³C NMR and DEPT Spectroscopy
  • Pulse Sequence: Proton-decoupled single-pulse experiment for ¹³C; DEPT-135, DEPT-90, and DEPT-45 for multiplicity editing.

  • Spectrometer Frequency: 100 MHz or higher.

  • Spectral Width (SW): 200-240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.

  • Processing: Apply a line broadening of 1-2 Hz and perform Fourier transform, phase correction, and baseline correction.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

These experiments are crucial for establishing the connectivity within the this compound molecule.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, typically through 2-3 bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for identifying quaternary carbons and connecting different spin systems.

Standard pulse sequences available on most modern NMR spectrometers can be used for these experiments. The parameters should be optimized based on the instrument and sample.

Visualization of Experimental Workflow and Structural Elucidation

The following diagrams, generated using Graphviz, illustrate the logical workflow for the NMR analysis and structure elucidation of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Isolate_this compound Isolate and Purify this compound Prepare_Sample Prepare NMR Sample Isolate_this compound->Prepare_Sample 1H_NMR ¹H NMR Prepare_Sample->1H_NMR 13C_NMR ¹³C NMR & DEPT Prepare_Sample->13C_NMR COSY COSY 1H_NMR->COSY HSQC HSQC 13C_NMR->HSQC Process_Spectra Process and Analyze Spectra COSY->Process_Spectra HMBC HMBC HSQC->HMBC HMBC->Process_Spectra Assign_Signals Assign ¹H and ¹³C Signals Process_Spectra->Assign_Signals Elucidate_Structure Elucidate Final Structure Assign_Signals->Elucidate_Structure Structure_Elucidation_Logic 1H_Data ¹H NMR Data (Chemical Shifts, Multiplicities, J-couplings) COSY_Data COSY Data (¹H-¹H Correlations) 1H_Data->COSY_Data 13C_Data ¹³C & DEPT Data (Number of Carbons, CHn Multiplicities) HSQC_Data HSQC Data (¹H-¹³C One-Bond Correlations) 13C_Data->HSQC_Data COSY_Data->HSQC_Data HMBC_Data HMBC Data (¹H-¹³C Long-Range Correlations) HSQC_Data->HMBC_Data Structure This compound Structure HMBC_Data->Structure

References

Application Note: Using Luteolin in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Name: The term "Loureiriol" is not commonly found in scientific literature. This document focuses on Luteolin , a closely related and extensively researched flavonoid, which exhibits significant anti-tumor activities and is frequently used in cell culture-based assays. The protocols and data presented here for Luteolin serve as a comprehensive guide for researchers investigating the cellular effects of flavonoids.

Introduction

Luteolin is a natural flavonoid compound found in many plants, including fruits and vegetables. It has garnered significant interest in drug development due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities. In cancer research, Luteolin has been shown to inhibit cell proliferation, suppress migration and invasion, and induce apoptosis (programmed cell death) in various cancer cell lines.[1]

One of the key mechanisms of Luteolin's anti-cancer effect is its ability to modulate cellular signaling pathways critical for tumor growth and survival. A primary target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many types of cancer, including melanoma and lung cancer.[2][3][4] Luteolin has been demonstrated to inhibit STAT3 phosphorylation, preventing its activation and the subsequent transcription of genes involved in cell survival and metastasis.[4][5]

This application note provides detailed protocols for utilizing Luteolin in common cell culture assays to assess its cytotoxic and mechanistic effects. It also presents quantitative data on its efficacy in various cancer cell lines and visual diagrams of its mechanism of action and experimental workflows.

Data Presentation: Efficacy of Luteolin and Related Flavonoids

The efficacy of Luteolin and similar flavonoids varies depending on the cancer cell line, assay type, and duration of treatment. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological process, such as cell growth.[6]

Table 1: Inhibitory Concentrations of Luteolin and Related Flavonoids in Cancer Cell Lines

CompoundCell LineAssay TypeConcentration / IC50DurationObserved EffectReference
LuteolinNCI-H1975 (Lung Cancer)Apoptosis (Annexin-V)5, 10, 20, 40 µM72 hDose-dependent increase in apoptosis[1]
LuteolinNCI-H1650 (Lung Cancer)Apoptosis (Annexin-V)5, 10, 20, 40 µM72 hDose-dependent increase in apoptosis[1]
LuteolinA549 (Lung Cancer)Proliferation & MigrationNot specified-Significantly inhibited proliferation and migration[1]
ChrysoeriolA375 (Melanoma)Viability (CCK-8)Dose-dependent-Inhibited viability, proliferation, and migration[2][4]
ChrysoeriolB16F10 (Melanoma)Viability (CCK-8)Dose-dependent-Inhibited viability, proliferation, and migration[2][4]
Lupeol**A549 (Lung Cancer)Apoptosis50-100 µM-Induced apoptosis and Sub-G1 arrest[7]

*Chrysoeriol is a flavonoid closely related to Luteolin. **Lupeol is a triterpene with similar apoptosis-inducing effects.

Experimental Protocols

General Guidelines for Handling Luteolin
  • Stock Solution Preparation: Luteolin is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Final Concentration: When treating cells, dilute the stock solution in a complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol: Cell Viability / Cytotoxicity Assay (Resazurin-Based)

This protocol is adapted from standardized resazurin-based assays, which measure the metabolic activity of viable cells.[8][9]

  • Cell Seeding: Seed cancer cells (e.g., A549, A375) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Treatment: Prepare serial dilutions of Luteolin in a complete medium. Remove the old medium from the wells and add 100 µL of the Luteolin-containing medium (and vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add 10 µL of Resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal falls within the linear range of detection.[8]

  • Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Luteolin (e.g., 5-40 µM) and a vehicle control for the desired time (e.g., 48-72 hours), as described in previous studies.[1][2][4]

  • Cell Harvesting:

    • Collect the culture medium (which contains floating dead cells).

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each sample.

    • Analyze the cells immediately using a flow cytometer.

    • Live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+) can be quantified.

Protocol: Western Blot for STAT3 Phosphorylation

This protocol determines the effect of Luteolin on the activation of key signaling proteins.

  • Cell Seeding and Treatment: Seed cells in a 6-well or 10 cm dish to achieve 70-80% confluency. Treat with Luteolin for a shorter duration (e.g., 6-24 hours) to capture changes in protein phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities to determine the ratio of phosphorylated STAT3 to total STAT3. A decrease in this ratio indicates inhibition.[2][4]

Visualizations: Pathways and Workflows

Luteolin_STAT3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Cytokine Receptor Src Src Receptor->Src activates Luteolin Luteolin Luteolin->Src inhibits STAT3 STAT3 Src->STAT3 phosphorylates pSTAT3 p-STAT3 (Active) Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Dimer_nuc p-STAT3 Dimer Dimer->Dimer_nuc translocates DNA DNA Dimer_nuc->DNA binds Genes Target Genes (Mcl-1, Bcl-xL, MMPs) DNA->Genes transcription Response Proliferation, Survival, Invasion Genes->Response

Caption: Luteolin inhibits the STAT3 signaling pathway by targeting upstream kinases like Src.

Experimental_Workflow cluster_prep cluster_exp cluster_assay cluster_analysis A 1. Seed Cells in Multi-well Plate B 2. Incubate (24h) for Cell Adherence A->B C 3. Treat Cells (Luteolin / Vehicle) B->C D 4. Incubate (24-72h) C->D E 5. Perform Assay D->E F Viability Assay (e.g., Resazurin) E->F e.g. G Apoptosis Assay (e.g., Annexin V) E->G e.g. H Western Blot (e.g., p-STAT3) E->H e.g. I 6. Data Acquisition (Plate Reader, Flow Cytometer, Imager) F->I G->I H->I J 7. Analyze & Interpret Results (IC50, % Apoptosis, Protein Levels) I->J

Caption: General workflow for assessing the effects of Luteolin on cancer cells in vitro.

References

Application Notes and Protocols for In Vivo Experimental Models of Loureirins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The following application notes provide detailed protocols for in vivo experimental models utilized in the study of loureirins, a class of flavonoid compounds derived from the "Dragon's Blood" resin of Dracaena species. The user's initial query for "loureiriol" has been interpreted as a likely reference to these compounds (Loureirin A, B, and C), for which several in vivo studies have been identified. These protocols are intended for researchers, scientists, and drug development professionals. No in vivo experimental models were found for Loureirin D in the available literature.

Loureirin A: Osteoarthritis Amelioration Model

Application Note

Loureirin A has demonstrated potential in mitigating the progression of osteoarthritis (OA). The in vivo model described below utilizes a surgically induced instability of the knee joint in mice to mimic the degenerative changes seen in OA. This model is suitable for evaluating the therapeutic efficacy of compounds like Loureirin A on cartilage degradation and inflammation.

Experimental Protocol: Destabilization of the Medial Meniscus (DMM) Mouse Model

Objective: To induce osteoarthritis in mice and evaluate the therapeutic effects of Loureirin A.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Loureirin A

  • Vehicle (e.g., 0.5% sodium carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments for small animal surgery

  • Suturing material

  • Histology equipment and reagents (formalin, decalcifying solution, paraffin, microtome, Safranin O-Fast Green staining reagents)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • DMM Surgery:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

    • Shave the right knee area and disinfect with an appropriate antiseptic solution.

    • Make a small incision on the medial side of the knee to expose the joint capsule.

    • Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.

    • Close the incision with sutures.

    • Administer post-operative analgesics as per institutional guidelines.

    • A sham operation group should be included where the joint capsule is opened but the MMTL is not transected.

  • Loureirin A Administration:

    • Following a post-operative recovery period (e.g., one week), randomly divide the DMM-operated mice into treatment and vehicle control groups.

    • Administer Loureirin A (specific dosage to be determined by dose-response studies, e.g., 10-50 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 8 weeks).

  • Outcome Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Dissect the knee joints and fix them in 10% neutral buffered formalin.

    • Decalcify the joints, embed in paraffin, and section for histological analysis.

    • Stain sections with Safranin O-Fast Green to visualize cartilage proteoglycan content.

    • Score the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score).

Quantitative Data Summary
GroupOARSI Score (Mean ± SD)Articular Cartilage Surface Fibrillation (%)Proteoglycan Loss (Area %)
Sham0.5 ± 0.2< 5%< 10%
DMM + Vehicle4.8 ± 0.765% ± 8%70% ± 10%
DMM + Loureirin A2.5 ± 0.530% ± 5%35% ± 7%
Note: The data presented in this table are representative examples based on typical outcomes in such studies and are for illustrative purposes. Actual results will vary based on experimental conditions.

Signaling Pathway Diagram

OA_Pathway IL1b IL-1β AKT AKT IL1b->AKT NFkB NF-κB AKT->NFkB MMPs MMPs (e.g., MMP-9) NFkB->MMPs iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Inflammation Inflammation iNOS->Inflammation COX2->Inflammation TNFa->Inflammation IL6->Inflammation LoureirinA Loureirin A LoureirinA->AKT Inhibits phosphorylation

Loureirin A inhibits IL-1β-induced inflammation and ECM degradation in osteoarthritis.

Loureirin B: Anti-Inflammatory and Metabolic Regulation Models

Application Note

Loureirin B has shown significant therapeutic potential in models of autoimmune inflammation and metabolic disorders. The following protocols describe a collagen-induced arthritis model in rats to assess its anti-inflammatory and immunosuppressive effects, and a diet-induced obesity model in mice to evaluate its impact on metabolic parameters.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Rat Model

Objective: To induce rheumatoid arthritis-like symptoms in rats and assess the therapeutic efficacy of Loureirin B.[1][2]

Materials:

  • Female Lewis or Sprague-Dawley rats (6-8 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Loureirin B

  • Vehicle (e.g., saline)

  • Dexamethasone (positive control)

  • Calipers for paw measurement

  • ELISA kits for cytokine measurement (IL-1β, IL-6, TNF-α)

Procedure:

  • Animal Acclimatization: House rats as described in section 1.2.

  • Induction of CIA:

    • On day 0, immunize rats with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

    • On day 7, administer a booster injection of an emulsion of bovine type II collagen and IFA.[1]

  • Treatment:

    • Begin treatment upon the onset of clinical signs of arthritis (typically around day 10-14).

    • Administer Loureirin B (e.g., 20-80 mg/kg), vehicle, or dexamethasone (e.g., 0.5 mg/kg) daily via intraperitoneal injection or oral gavage for a specified duration (e.g., 14-21 days).

  • Outcome Assessment:

    • Monitor and score the clinical signs of arthritis (paw swelling, erythema, and joint rigidity) daily using a standardized scoring system (0-4 scale per paw).[1]

    • Measure paw volume using a plethysmometer or calipers at regular intervals.

    • At the end of the study, collect blood samples for serum cytokine analysis (IL-1β, IL-6, TNF-α) using ELISA.

    • Collect joint tissues for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce obesity and related metabolic dysfunctions in mice and evaluate the therapeutic effects of Loureirin B.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet (control)

  • Loureirin B

  • Vehicle

  • Metabolic cages

  • Glucose and insulin tolerance test equipment

  • Biochemical assay kits (for cholesterol, triglycerides, etc.)

Procedure:

  • Animal Acclimatization: House mice as described in section 1.2.

  • Induction of Obesity:

    • Feed mice with an HFD for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.

  • Treatment:

    • After the induction period, divide the HFD-fed mice into treatment and vehicle control groups.

    • Administer Loureirin B (e.g., 50 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Outcome Assessment:

    • Monitor body weight and food intake weekly.

    • Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose metabolism.

    • At the end of the study, collect blood for analysis of plasma glucose, insulin, lipids (cholesterol, triglycerides), and inflammatory markers.

    • Collect and weigh adipose tissue (epididymal, subcutaneous) and liver for histological analysis (e.g., H&E staining for lipid accumulation).

Quantitative Data Summary

CIA Rat Model [1]

GroupArthritis Score (Mean ± SD)Paw Volume (mL, Mean ± SD)Serum IL-6 (pg/mL, Mean ± SD)
Control0.2 ± 0.11.1 ± 0.150 ± 10
CIA + Vehicle10.5 ± 1.52.5 ± 0.3450 ± 50
CIA + Loureirin B4.2 ± 0.81.6 ± 0.2180 ± 30

DIO Mouse Model

GroupBody Weight Gain (g, Mean ± SD)Fasting Glucose (mg/dL, Mean ± SD)Liver Triglycerides (mg/g, Mean ± SD)
Chow5 ± 1100 ± 1010 ± 2
HFD + Vehicle20 ± 3160 ± 1550 ± 8
HFD + Loureirin B12 ± 2120 ± 1225 ± 5
Note: The data presented in these tables are representative examples based on typical outcomes in such studies and are for illustrative purposes. Actual results will vary based on experimental conditions.

Signaling Pathway Diagram

Obesity_Pathway LoureirinB Loureirin B PUFA ω3 PUFAs (in adipose tissue) LoureirinB->PUFA Increases GPR120 GPR120 PUFA->GPR120 Activates UCP1 UCP1 GPR120->UCP1 Upregulates WAT_browning WAT Browning UCP1->WAT_browning BAT_activation BAT Thermogenesis UCP1->BAT_activation Obesity Obesity WAT_browning->Obesity Reduces BAT_activation->Obesity Reduces

Loureirin B protects against obesity by activating the ω3 PUFA-GPR120-UCP1 axis.

Loureirin C: Neuroprotection Model

Application Note

Loureirin C has shown neuroprotective effects in an in vivo model of ischemic stroke. The middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats is a widely used and clinically relevant model to simulate the pathophysiology of ischemic stroke and to evaluate the efficacy of neuroprotective agents.

Experimental Protocol: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model

Objective: To induce focal cerebral ischemia in rats and assess the neuroprotective effects of Loureirin C.[3]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Loureirin C (7, 14, and 28 mg/kg)[3]

  • Vehicle

  • Anesthetic (e.g., isoflurane or chloral hydrate)

  • Nylon monofilament suture (e.g., 4-0)

  • Surgical instruments

  • Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement

Procedure:

  • Animal Acclimatization: House rats as described in section 1.2.

  • MCAO Surgery:

    • Anesthetize the rat.

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament suture into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90-120 minutes), withdraw the suture to allow for reperfusion.

    • A sham group undergoes the same surgical procedure without the insertion of the suture.

  • Loureirin C Administration:

    • Administer Loureirin C (7, 14, and 28 mg/kg) or vehicle via intragastric administration at the time of reperfusion or at specified time points post-MCAO.[3]

  • Outcome Assessment:

    • Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

    • Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the rats and remove the brains. Section the brains and stain with TTC. The non-infarcted tissue will stain red, while the infarcted tissue remains pale. Calculate the infarct volume as a percentage of the total brain volume.

    • Brain Water Content: Measure the wet and dry weight of the brain hemispheres to determine the extent of cerebral edema.

    • Immunofluorescence: Perform immunofluorescence staining on brain sections to assess microglial activation (e.g., using Iba1 antibody) and neuronal survival (e.g., using NeuN antibody).[3]

Quantitative Data Summary
GroupNeurological Score (Mean ± SD)Infarct Volume (% of hemisphere, Mean ± SD)Brain Water Content (%, Mean ± SD)
Sham0.1 ± 0.1078.5 ± 0.5
MCAO + Vehicle3.5 ± 0.545 ± 582.0 ± 0.8
MCAO + Loureirin C (14 mg/kg)1.8 ± 0.425 ± 480.0 ± 0.6
Note: The data presented in this table are representative examples based on typical outcomes in such studies and are for illustrative purposes. Actual results will vary based on experimental conditions.

Signaling Pathway Diagram

Stroke_Pathway Ischemia_Reperfusion Ischemia/Reperfusion TLR4 TLR4 Ischemia_Reperfusion->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Inflammation Neuroinflammation NFkB->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage LoureirinC Loureirin C LoureirinC->TLR4 Inhibits expression Triad3A Triad3A (E3 Ubiquitin Ligase) LoureirinC->Triad3A Increases binding to TLR4 TLR4_Degradation TLR4 Degradation Triad3A->TLR4_Degradation Promotes

Loureirin C protects against ischemic stroke by inhibiting the TLR4/NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving Loureiriol Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Loureiriol and other homoisoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a homoisoflavonoid, a subclass of flavonoids characterized by a 16-carbon skeleton.[1][2] It has the chemical formula C16H14O6.[1] Homoisoflavonoids are naturally occurring compounds found in a limited number of plant families and are known for a variety of biological activities.[3][4]

Q2: What are the common synthetic strategies for obtaining this compound and other homoisoflavonoids?

The synthesis of homoisoflavonoids, including structures like this compound, typically involves a few common strategies:

  • Condensation of a chroman-4-one with an aromatic aldehyde: This is a widely used method where a substituted chroman-4-one is reacted with an aromatic aldehyde in the presence of a catalyst, such as an acid or a base (e.g., piperidine), to form the 3-benzylidenechroman-4-one intermediate.[3][5] This intermediate can then be reduced to the final homoisoflavonoid.

  • Synthesis via a chalcone intermediate: This approach begins with an aldol condensation to form a chalcone, which is then cyclized to form the chroman-4-one ring system, followed by further steps to introduce the benzyl group.[3]

  • Multi-step synthesis from substituted phenols: More complex homoisoflavonoids can be built up in a linear fashion starting from appropriately substituted phenols.[6]

Q3: What are the main challenges in synthesizing homoisoflavonoids like this compound?

Researchers may encounter several challenges during the synthesis of homoisoflavonoids:

  • Low Yields: The overall yield can be affected by various factors, including the reactivity of the starting materials, reaction conditions, and the formation of side products.

  • Stereoisomerism: Many homoisoflavonoids possess a chiral center at the C3 position, leading to the formation of enantiomers which can be difficult to separate.[3] The synthesis often results in a racemic mixture.[3]

  • Purification: The separation of the desired product from starting materials, intermediates, and byproducts can be challenging and may require multiple chromatographic steps.[3]

  • Harsh Reaction Conditions: Some synthetic routes may require drastic conditions which can lead to the degradation of sensitive functional groups.[1]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common issue in multi-step organic syntheses. Here are several factors to investigate:

  • Reagent Quality: Ensure the purity of your starting materials (chroman-4-one and aromatic aldehyde) and solvents. Impurities can interfere with the reaction and lead to side product formation.

  • Catalyst Choice and Concentration: The choice of catalyst (acid or base) can significantly impact the reaction rate and yield. For the condensation step, piperidine has been reported to give good yields.[3] Experiment with different catalysts and optimize their concentration.

  • Reaction Temperature and Time: These parameters are critical and often need to be optimized for each specific substrate combination. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times at high temperatures. Reaction temperatures can range from 60-105°C and reaction times can be several hours.[3]

  • Atmosphere: Some reactions, particularly those involving easily oxidizable functional groups (like phenols), may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?

The formation of side products is a frequent cause of low yields and purification difficulties.

  • Incomplete Reaction: If you see starting material remaining on the TLC, the reaction may not have gone to completion. Consider increasing the reaction time, temperature, or catalyst concentration.

  • Side Reactions: The specific side products will depend on the functional groups present in your reactants. For example, self-condensation of the chroman-4-one or the aldehyde can occur. Optimizing the stoichiometry of the reactants can sometimes help.

  • Stereoisomers: If your final product has a chiral center, you may be forming diastereomers if a second chiral center is present or introduced. These may have different Rf values on TLC. Chiral chromatography may be necessary for separation.

Q3: The purification of my final product is proving difficult. What purification methods are most effective for homoisoflavonoids?

Purification of homoisoflavonoids often requires chromatographic techniques.

  • Column Chromatography: This is the most common method for purifying homoisoflavonoids. Silica gel is a standard stationary phase, with solvent systems typically consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[7]

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly useful for separating flavonoids and related compounds.[8]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can be very effective for the separation and purification of natural products, including homoisoflavonoids, from complex mixtures.[3]

  • Recrystallization: If a crude product of sufficient purity can be obtained, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure crystalline material.

Data Presentation

The yield of homoisoflavonoid synthesis is significantly influenced by the nature and position of substituents on the aromatic aldehyde. The following table summarizes the effect of different substituents on the yield of the condensation reaction to form 3-benzylidenechroman-4-ones.

EntryR1R2R3R4R5Yield (%)
1HHHHH75
2HOCH3HHH82
3HHOCH3HH85
4HHHOCH3H87
5HOCH3OCH3HH78
6HHOCH3OCH3H80
7HOCH3HOCH3H79
8HHOCH3OCH3OCH376

Data adapted from a study on the synthesis of substituted homoisoflavonoids. The specific chroman-4-one and reaction conditions were kept constant across the experiments.[9]

Experimental Protocols

General Procedure for the Synthesis of a 3-Benzylchroman-4-one (Homoisoflavanone)

This protocol describes a common method for the synthesis of the homoisoflavanone core structure, which is central to this compound.

Step 1: Synthesis of 3-Benzylidenechroman-4-one

  • To a solution of the appropriate chroman-4-one (1 equivalent) in a suitable solvent such as ethanol, add the desired aromatic aldehyde (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion of the reaction (disappearance of the starting chroman-4-one), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-benzylidenechroman-4-one.

Step 2: Reduction of the 3-Benzylidenechroman-4-one

  • Dissolve the 3-benzylidenechroman-4-one (1 equivalent) in a suitable solvent (e.g., ethyl acetate or methanol).

  • Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-benzylchroman-4-one.

  • If necessary, purify the product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction start Chroman-4-one + Aromatic Aldehyde reagents1 Piperidine (catalyst) Ethanol (solvent) reaction1 Reflux (8-12h) reagents1->reaction1 workup1 Work-up & Purification (Column Chromatography) reaction1->workup1 intermediate 3-Benzylidenechroman-4-one workup1->intermediate reagents2 H2, Pd/C (catalyst) Ethyl Acetate (solvent) intermediate->reagents2 reaction2 Stir at RT reagents2->reaction2 workup2 Filtration & Purification reaction2->workup2 product This compound (or analogue) workup2->product

Caption: Experimental workflow for the two-step synthesis of a homoisoflavonoid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Synthesis Yield cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation start->cause3 cause4 Purification Loss start->cause4 solution1a Increase reaction time/temp cause1->solution1a solution1b Optimize catalyst cause1->solution1b solution2a Check reagent purity cause2->solution2a solution2b Adjust stoichiometry cause2->solution2b solution3a Lower reaction temperature cause3->solution3a solution3b Use inert atmosphere cause3->solution3b solution4a Optimize chromatography cause4->solution4a solution4b Consider recrystallization cause4->solution4b

Caption: Troubleshooting decision tree for addressing low yield in homoisoflavonoid synthesis.

References

Loureiriol Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Loureiriol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the extraction, isolation, and purification of this compound, a homoisoflavonoid primarily sourced from Dracaena cochinchinensis.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your this compound purification experiments.

Issue 1: Low Yield of this compound in the Crude Extract

Possible Cause Recommended Solution
Inefficient Extraction Method Different extraction techniques can significantly impact the yield. Consider optimizing your current method or trying an alternative.[1][2] Maceration is a common method, but techniques like ultrasound-assisted extraction (UAE) can improve efficiency by using high-frequency sound waves to disrupt cell walls.[3]
Inappropriate Solvent Selection The choice of solvent is critical for extracting phenolic compounds like this compound.[2] Methanol and ethanol, often in aqueous solutions (e.g., 80% ethanol), are effective for extracting flavonoids.[2] The solubility of flavonoids is influenced by the solvent's polarity. Experiment with different solvent systems to find the optimal one for this compound.
Degradation During Extraction Prolonged exposure to high temperatures can lead to the degradation of flavonoids.[1][2] If using heat, ensure the temperature and duration are optimized. For instance, in some flavonoid extractions, temperatures above 90°C have been shown to decrease yield due to degradation.[2]
Improper Plant Material The concentration of this compound can vary depending on the age, part, and collection time of the Dracaena cochinchinensis plant. Ensure you are using the appropriate plant material, which is typically the resinous stemwood, often referred to as "dragon's blood".[4]

Issue 2: Poor Separation and Low Purity After Column Chromatography

Possible Cause Recommended Solution
Inappropriate Stationary Phase For flavonoid purification, macroporous resins (e.g., AB-8, D101) and Sephadex LH-20 are commonly used.[5][6][7][8][9] Macroporous resins are effective for enriching flavonoids from crude extracts, while Sephadex LH-20 is useful for separating compounds based on a combination of size exclusion and partition chromatography.[10]
Suboptimal Mobile Phase The elution solvent system is crucial for achieving good separation. For macroporous resins, a stepwise gradient of ethanol in water is often used for elution. For Sephadex LH-20, methanol or methanol-water mixtures are common eluents.[8][9]
Column Overloading Loading too much crude extract onto the column will result in poor separation. Determine the optimal loading capacity for your specific column and stationary phase.
Co-elution of Impurities Flavonoid extracts from natural sources are complex mixtures.[11] It is common for other phenolic compounds or structurally similar flavonoids to co-elute with this compound.[12] A multi-step purification strategy, combining different chromatography techniques, is often necessary to achieve high purity.[13]

Frequently Asked Questions (FAQs)

Q1: What is a typical purification strategy for obtaining high-purity this compound?

A1: A common strategy involves a multi-step approach.[13] First, a crude extract is obtained from Dracaena cochinchinensis using a suitable solvent like 80% ethanol.[2] This crude extract is then subjected to preliminary purification and enrichment using macroporous resin chromatography.[5][6][7] Further purification can be achieved using Sephadex LH-20 column chromatography, followed by a final polishing step with preparative High-Performance Liquid Chromatography (Prep-HPLC) to obtain high-purity this compound.

Q2: What are the expected yield and purity after macroporous resin chromatography?

A2: While specific data for this compound is limited, studies on the purification of total flavonoids from plant extracts using macroporous resins have shown significant improvements in purity. For example, a 4.76-fold increase in total flavonoid content with a recovery yield of 84.93% has been reported.[7] Another study on isoflavones showed an 8.70-fold increase in content with a recovery of nearly 80%.[5]

Quantitative Data Summary: Flavonoid Purification using Macroporous Resin

Parameter Crude Extract After Macroporous Resin Purification Reference
Total Flavonoid Content12.14%57.82% (4.76-fold increase)[7]
Recovery Yield-84.93%[7]
Total Isoflavone ContentNot specified8.70-fold increase[5]
Recovery Yield-~80%[5]

Q3: How can I monitor the purity of this compound during the purification process?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for analyzing and quantifying flavonoids like this compound.[14] By comparing the peak area of your sample to a standard curve of pure this compound, you can determine its concentration and purity at each stage of the purification process.

Q4: What are the optimal storage conditions for this compound to prevent degradation?

A4: As a phenolic compound, this compound may be susceptible to degradation from light, heat, and changes in pH.[1][2] It is recommended to store purified this compound as a dry powder at -20°C in a light-protected container.[15] For solutions, storage at -80°C in a suitable solvent like DMSO is advisable for long-term stability.[15]

Experimental Protocols

Protocol 1: General Extraction of Flavonoids from Dracaena cochinchinensis

  • Plant Material Preparation: Air-dry the stemwood of Dracaena cochinchinensis and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in 80% ethanol at a solid-to-liquid ratio of 1:30 (g/mL).[2]

  • Ultrasound-Assisted Extraction (Optional): For potentially higher yield, perform the extraction in an ultrasonic bath at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 1.5 hours).[1][2]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

  • Resin Preparation: Pre-treat the macroporous resin (e.g., AB-8) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect the fractions.

  • Analysis: Analyze the collected fractions using HPLC-UV to identify the fractions containing this compound.

  • Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.

Protocol 3: HPLC-UV Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically used. A common mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.

  • Detection: Monitor the elution at a wavelength where this compound has maximum absorbance. For many flavonoids, this is in the range of 254-370 nm.

  • Quantification: Prepare a standard curve using pure this compound of known concentrations. Calculate the concentration in your samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow start Dracaena cochinchinensis (Stemwood Powder) extraction Extraction (e.g., 80% Ethanol, UAE) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract macro_resin Macroporous Resin Chromatography crude_extract->macro_resin sephadex Sephadex LH-20 Chromatography macro_resin->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_this compound High-Purity this compound prep_hplc->pure_this compound

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Purity of this compound check_column Is the correct stationary phase being used? (e.g., Macroporous Resin, Sephadex LH-20) start->check_column check_mobile_phase Is the mobile phase optimized for separation? check_column->check_mobile_phase Yes change_stationary Select a more appropriate stationary phase. check_column->change_stationary No check_loading Is the column overloaded? check_mobile_phase->check_loading Yes optimize_gradient Optimize the elution gradient or solvent system. check_mobile_phase->optimize_gradient No multi_step Consider a multi-step purification strategy. check_loading->multi_step No reduce_load Reduce the sample load. check_loading->reduce_load Yes

Caption: A troubleshooting decision tree for low purity issues in this compound purification.

References

Loureiriol stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Loureiriol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it as a powder at -20°C for long-term storage (up to 2 years). If in a solvent such as DMSO, it should be stored at -80°C for up to 6 months. For short-term use in DMSO, it can be kept at 4°C for up to two weeks.[1][2] It is crucial to keep the container tightly sealed and protected from direct sunlight and sources of ignition.[3]

Q2: What are the main factors that can cause this compound to degrade?

A2: As a phenolic compound and a homoisoflavonoid, this compound is susceptible to degradation influenced by several factors, including:

  • pH: Phenolic compounds are often unstable at high pH.[4]

  • Temperature: Elevated temperatures can accelerate degradation.[3][5]

  • Light: Exposure to light, especially UV radiation, can lead to photolytic degradation.[6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[7]

  • Incompatible Materials: Contact with strong acids/alkalis and strong oxidizing/reducing agents should be avoided.[3]

Q3: I am observing a change in the color of my this compound solution. What could be the cause?

A3: A color change in your this compound solution is likely an indication of degradation. This can be caused by oxidation, exposure to light, or a shift in pH. It is recommended to prepare fresh solutions and store them under the recommended conditions. If the problem persists, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: My analytical results show multiple peaks when I expect a single peak for this compound. What could be the issue?

A4: The presence of multiple peaks suggests the formation of degradation products. This could be due to the instability of this compound under your experimental conditions. It is advisable to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Troubleshooting Guides

Issue: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Expected Outcome
This compound Degradation in Media Prepare fresh this compound stock solutions for each experiment. Minimize the time the compound is in the culture media before analysis.Consistent and reproducible biological activity.
Interaction with Media Components Analyze the stability of this compound in the specific cell culture media under incubation conditions (e.g., 37°C, 5% CO2) over time using an appropriate analytical method (e.g., HPLC).Determine the stability profile of this compound in the experimental media and adjust the protocol accordingly.
Photodegradation from Laboratory Lighting Protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.Reduced degradation and more reliable results.
Issue: Poor Mass Balance in Stability Studies
Potential Cause Troubleshooting Step Expected Outcome
Formation of Non-UV Active Degradants Use a mass spectrometer (MS) in conjunction with a UV detector to identify and quantify degradation products that may not have a chromophore.Improved mass balance by accounting for all major degradation products.
Formation of Volatile Degradants Employ analytical techniques suitable for volatile compounds, such as headspace gas chromatography (GC), if degradation pathways suggest the formation of volatile products.A more accurate assessment of the degradation profile.
Adsorption to Container Surfaces Use silanized glassware or low-adsorption microplates to minimize the loss of this compound and its degradation products.Increased recovery and better mass balance.

Quantitative Data Summary

Due to the limited publicly available stability data specifically for this compound, the following table summarizes the expected stability of a typical flavonoid under forced degradation conditions. This information is intended to serve as a general guideline for experimental design.

Stress Condition Typical Conditions Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 24h5 - 15Ring opening, hydrolysis of ether linkages
Base Hydrolysis 0.1 M NaOH at RT for 4h10 - 30Ring opening, formation of phenolic acids
Oxidative 3% H₂O₂ at RT for 24h15 - 40Hydroxylated derivatives, quinones
Photolytic UV light (254 nm) for 48h10 - 25Photodimers, oxidized products
Thermal 105°C for 72h5 - 10Isomers, minor degradation products

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • HPLC system with a PDA detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 48 hours.

    • Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 72 hours. Dissolve the stressed sample in methanol to a final concentration of 0.5 mg/mL.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating LC-MS method. A typical method would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the separation at a suitable wavelength (e.g., the λmax of this compound) and use the MS to identify the mass of the parent drug and any degradation products.

Visualizations

degradation_pathway This compound This compound Intermediate Ring-Opened Intermediate This compound->Intermediate Base Hydrolysis Oxidized_Product Oxidized Derivative This compound->Oxidized_Product Oxidation Product1 Phenolic Acid 1 Intermediate->Product1 Product2 Phenolic Acid 2 Intermediate->Product2

Caption: Plausible degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid LCMS LC-MS Analysis Acid->LCMS Base Base Base->LCMS Oxidation Oxidation Oxidation->LCMS Photolysis Photolysis Photolysis->LCMS Thermal Thermal Thermal->LCMS Characterization Structure Elucidation LCMS->Characterization Loureiriol_Sample This compound Sample Loureiriol_Sample->Acid Loureiriol_Sample->Base Loureiriol_Sample->Oxidation Loureiriol_Sample->Photolysis Loureiriol_Sample->Thermal

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic Start Inconsistent Results? Check_Purity Check Purity of Starting Material Start->Check_Purity Yes Consistent_Results Consistent Results Start->Consistent_Results No Prepare_Fresh Prepare Fresh Solutions Check_Purity->Prepare_Fresh Control_Environment Control Environmental Factors (Light, Temp, pH) Prepare_Fresh->Control_Environment Stability_Study Conduct Stability Study in Experimental Matrix Control_Environment->Stability_Study Modify_Protocol Modify Experimental Protocol Stability_Study->Modify_Protocol Modify_Protocol->Consistent_Results

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Loureiriol Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Loureiriol for experimental use.

Troubleshooting Guide

Problem: this compound precipitates out of solution when added to aqueous media.

Cause: this compound is a hydrophobic molecule with low solubility in water. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the dramatic change in solvent polarity can cause the compound to precipitate.

Solutions:

  • Optimize Solvent Concentration:

    • Decrease Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, and ideally below 0.5%, to minimize solvent toxicity and precipitation.[1] This may require preparing a more dilute stock solution if the final required concentration of this compound is low.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual change in solvent polarity can sometimes help keep the compound in solution.

  • Utilize Co-solvents and Excipients:

    • Co-solvents: Consider using a mixture of solvents. Co-solvents like polyethylene glycol (PEG), ethanol, or glycerin can be used in combination with DMSO to improve solubility in aqueous solutions.[1][2][3]

    • Complexation Agents: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • pH Adjustment:

    • The solubility of compounds with ionizable groups can be influenced by pH. While specific data for this compound is limited, experimenting with slight adjustments to the pH of your aqueous medium (if your experimental system allows) may improve solubility.[2][3]

  • Formulation Strategies:

    • For in vivo or complex in vitro models, more advanced formulation strategies might be necessary. These can include the use of liposomes, micelles, or solid dispersions to enhance solubility and bioavailability.[2]

Problem: Difficulty dissolving this compound powder.

Cause: The crystalline structure of a compound can affect its dissolution rate.

Solutions:

  • Sonication: Use a water bath sonicator to aid in the dissolution of this compound powder in the chosen solvent.[4]

  • Vortexing and Gentle Heating: Vigorous vortexing can help disperse the powder. Gentle warming of the solvent (if the compound's stability allows) can also increase the rate of dissolution. A datasheet for this compound indicates it is stable as a powder for 2 years at -20°C and for 2 weeks at 4°C in DMSO, suggesting some degree of stability to temperature changes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on its hydrophobic structure, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating stock solutions of this compound.[5] For the related flavonoid, Luteolin, DMSO is reported to be the solvent in which it has the highest solubility.[6]

Q2: What is the recommended storage condition for this compound solutions?

A2: A supplier datasheet recommends storing this compound in DMSO at 4°C for up to 2 weeks and at -80°C for up to 6 months.[5]

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness or turbidity indicates that the this compound is not fully dissolved or has precipitated. Refer to the troubleshooting guide above for strategies to improve solubility, such as optimizing the solvent concentration or using sonication.

Q4: How can I determine the solubility of this compound in my specific buffer?

A4: A practical approach is to perform a serial dilution of a concentrated this compound stock solution into your buffer. The highest concentration that remains clear (without precipitation) after a defined period is an approximation of its solubility in that specific medium.

Quantitative Data on Solubility of a Structurally Related Flavonoid

SolventSolubility of Luteolin (mg/mL)
Dimethyl Sulfoxide (DMSO)> 8
Tetrahydrofuran (THF)~0.30
Butanol> 8
Methanol> 1
Ethanol> 8
Ethyl Acetate> 1
Water< 1

Note: This data is for Luteolin and should be used as a general guide only.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate in a water bath for 5-10 minutes.

  • Sterilization: If for cell culture use, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C for long-term storage.[5]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Thawing: Thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Warm the cell culture medium to 37°C.

  • Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Important: Add the stock solution dropwise while gently swirling the medium to facilitate mixing and minimize precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (typically <0.5%).

  • Observation: Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Aliquot & Store at -80°C filter->store thaw Thaw Stock Solution dilute Dilute Stock into Medium thaw->dilute warm_medium Warm Aqueous Medium warm_medium->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing this compound solutions for experiments.

troubleshooting_logic start Precipitation Observed? q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Reduce final DMSO concentration q1->a1_yes Yes q2 Was dissolution incomplete? q1->q2 No a1_yes->q2 a1_no Consider co-solvents (e.g., PEG) a2_yes Increase sonication/vortexing time q2->a2_yes Yes a2_no Explore formulation strategies (e.g., cyclodextrins) q2->a2_no No

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Troubleshooting Loureiriol Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers: The term "Loureiriol" did not yield specific results in scientific literature for a compound tested in cell viability assays. It is possible that this is a misspelling of a more common compound. Based on phonetic similarity and its well-documented effects on cancer cell viability, this guide will focus on Luteolin . We advise researchers to verify the identity of their compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luteolin in cell viability assays.

I. Experimental Protocols

A detailed methodology for a standard MTT cell viability assay using Luteolin is provided below. This protocol can be adapted for other colorimetric assays such as XTT, and CCK-8.

MTT Assay Protocol for Luteolin-Induced Cytotoxicity

1. Materials and Reagents:

  • Luteolin (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., MCF-7, HeLa, HT-29)

2. Cell Seeding:

  • Culture the chosen cell line to ~80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

3. Luteolin Treatment:

  • Prepare serial dilutions of Luteolin from your stock solution in culture medium to achieve the desired final concentrations.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest Luteolin concentration) and a negative control (medium only).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Luteolin or controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the Luteolin concentration to determine the IC50 value (the concentration of Luteolin that inhibits 50% of cell growth).

II. Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of Luteolin varies depending on the cancer cell line and the duration of treatment. The following table summarizes reported IC50 values for Luteolin in various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
Hep-2Laryngeal Squamous Cell Carcinoma~50Not Specified
A549Lung Carcinoma3.1Not Specified
B16 4A5Mouse Melanoma2.3Not Specified
CCRF-HSB-2T-cell Leukemia2.0Not Specified
TGBC11TKBGastric Cancer1.3Not Specified
GLC4Lung Cancer40.9Continuous
COLO 320Colon Cancer32.5Continuous
HL60Leukemia12.5Not Specified
NCI-ADR/RESMultidrug-Resistant~4524
NCI-ADR/RESMultidrug-Resistant~3548
MCF-7/MitoRMultidrug-Resistant~4524
MCF-7/MitoRMultidrug-Resistant~3548
LoVoColon Cancer66.7024
LoVoColon Cancer30.4772
EC1Esophageal Squamous Cell Carcinoma20-60Not Specified
KYSE450Esophageal Squamous Cell Carcinoma20-60Not Specified

Table 1: IC50 values of Luteolin in various cancer cell lines.[2][3][4][5][6]

III. Troubleshooting Guides and FAQs

This section addresses common issues encountered during Luteolin cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for my experiment?

A1: The optimal seeding density depends on the proliferation rate of your specific cell line and the duration of the assay. It is crucial to perform a cell titration experiment to determine the density that results in a linear absorbance response over the course of your experiment. Over-confluency can lead to contact inhibition and cell death, while too few cells will result in a low signal-to-noise ratio.

Q2: How should I prepare my Luteolin stock solution and working concentrations?

A2: Luteolin is typically dissolved in DMSO to create a high-concentration stock solution. This stock should be stored at -20°C. For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

Q3: How long should I incubate the cells with Luteolin?

A3: The incubation time can vary from 24 to 72 hours or longer, depending on the research question and the cell line's doubling time. A time-course experiment is recommended to determine the optimal treatment duration to observe the desired effect.

Q4: Can I use a different cell viability assay instead of MTT?

A4: Yes, other tetrazolium-based assays like XTT, MTS, and WST-1, or resazurin-based assays (e.g., alamarBlue) are suitable alternatives. ATP-based luminescence assays can also be used and are often more sensitive. The choice of assay depends on factors such as sensitivity, cost, and the specific experimental setup.

Troubleshooting Common Problems
Problem Potential Cause(s) Recommended Solution(s)
High background absorbance in blank wells - Contamination of the culture medium with bacteria or yeast.- Phenol red in the medium can interfere with absorbance readings.- Use sterile technique and check for contamination before adding reagents.- Use a medium without phenol red or subtract the absorbance of a "no-cell" control containing medium and MTT/solubilizer.
Inconsistent results between replicate wells ("edge effect") - Uneven evaporation from the outer wells of the 96-well plate.- Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity.
Low signal or poor dynamic range - Cell seeding density is too low.- Incubation time with Luteolin or MTT is too short.- Cells are not metabolically active.- Optimize cell seeding density through a titration experiment.- Increase the incubation time for Luteolin treatment or MTT reduction.- Ensure cells are healthy and in the logarithmic growth phase.
High variability between experiments - Inconsistent cell passage number.- Variation in reagent preparation.- Inconsistent incubation times.- Use cells within a consistent and low passage number range.- Prepare fresh reagents and use consistent dilutions.- Standardize all incubation times precisely.
Unexpected cell proliferation at low Luteolin concentrations (hormesis) - Some compounds can have a biphasic dose-response.- This can be a real biological effect. Ensure a wide range of concentrations is tested to capture the full dose-response curve.
Formazan crystals do not dissolve completely - Inadequate mixing or insufficient volume of the solubilizing agent.- Ensure thorough mixing by gentle pipetting or shaking on an orbital shaker.- Ensure the correct volume of solubilizer is added.

IV. Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubate Cells with Luteolin cell_seeding->treatment luteolin_prep Luteolin Dilution Series luteolin_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for MTT-based cell viability assay with Luteolin.

Luteolin-Induced Apoptosis Signaling Pathway

luteolin_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_common Common Pathway cluster_signaling Upstream Signaling luteolin Luteolin fas Fas/FasL luteolin->fas activates bcl2 Bcl-2 (inhibition) luteolin->bcl2 inhibits bax Bax (activation) luteolin->bax activates pi3k_akt PI3K/Akt/mTOR (inhibition) luteolin->pi3k_akt inhibits mapk MAPK (activation) luteolin->mapk activates stat3 STAT3 (inhibition) luteolin->stat3 inhibits caspase8 Caspase-8 fas->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Luteolin induces apoptosis via intrinsic and extrinsic pathways.

References

Technical Support Center: Preventing Loureiriol Precipitation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Loureiriol in experimental solutions. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (CAS: 479195-44-3; Formula: C₁₆H₁₄O₆) is a naturally occurring flavonoid compound. Like many flavonoids, it has relatively low aqueous solubility due to its polyphenolic structure, making it prone to precipitation in buffer systems and cell culture media. This can lead to inaccurate dosing and unreliable experimental results.[1]

Q2: How can I visually identify this compound precipitation?

Precipitation can be identified through several visual cues:

  • Turbidity or Cloudiness: The solution may appear hazy or opaque.

  • Visible Particles: You might see small particles, crystals, or a film in the solution or at the bottom of the container.

  • Color Change: The precipitation of a colored compound can sometimes alter the appearance of the media.

  • Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates.

Q3: What are the primary factors that cause this compound to precipitate?

Several factors can contribute to the precipitation of this compound and other flavonoids:

  • High Concentration: Exceeding the solubility limit of this compound in a given solvent or buffer is the most common cause.

  • Solvent Polarity: Abrupt changes in solvent polarity, such as adding a concentrated DMSO stock solution directly to an aqueous buffer, can cause the compound to crash out of solution.

  • pH: The solubility of phenolic compounds like this compound can be highly dependent on the pH of the solution.

  • Temperature: Lower temperatures generally decrease the solubility of compounds.

  • Interactions with Media Components: Components in complex media (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility.

Q4: What is the best solvent to prepare a stock solution of this compound?

Based on available data for similar flavonoids, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions. Other organic solvents such as ethanol, methanol, and acetone can also be used. It is crucial to prepare a high-concentration stock in an appropriate organic solvent before diluting it into your aqueous experimental medium.

Q5: Can I use a solution if I observe a precipitate?

It is strongly advised not to use a solution with a visible precipitate. The actual concentration of the dissolved compound will be unknown and lower than intended, which will compromise the validity of your experimental results. Furthermore, the precipitate itself could have unintended toxic effects on cells or interfere with analytical measurements.

Troubleshooting Guide for this compound Precipitation

If you observe precipitation in your this compound solution, follow this systematic troubleshooting guide to identify and resolve the issue.

Troubleshooting Workflow

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution Did precipitation occur during dilution? check_stock->check_dilution Yes solve_stock Re-dissolve stock. Consider gentle warming (37°C) or sonication. If unresolved, prepare fresh stock. check_stock->solve_stock No check_incubation Did precipitation occur during incubation? check_dilution->check_incubation No solve_dilution Final concentration is too high. Reduce final concentration. Optimize dilution protocol (e.g., vortexing, dropwise addition). check_dilution->solve_dilution Yes solve_incubation pH or temperature instability. Use a buffered medium (e.g., HEPES). Check incubator stability. Compound may be unstable. check_incubation->solve_incubation Yes end_node Solution is Clear check_incubation->end_node No solve_stock->end_node solve_dilution->end_node solve_incubation->end_node

Caption: A troubleshooting workflow for addressing this compound precipitation.
Factors Influencing Solubility

The solubility of this compound is a multifactorial issue. The diagram below illustrates the key parameters that must be controlled to maintain the compound in solution.

G center This compound Solubility solvent Solvent Choice (e.g., DMSO) center->solvent concentration Concentration center->concentration temperature Temperature center->temperature ph pH center->ph media Media Components center->media mixing Mixing Method center->mixing

Caption: Key factors that affect the solubility of this compound in solution.

Quantitative Data

Specific solubility data for this compound is not widely available. The following table provides solubility data for Quercetin , a structurally similar flavonoid, to serve as an illustrative guide. It is highly recommended to experimentally determine the solubility of this compound for your specific application.

SolventTemperature (°C)Solubility (mmol/L)Solubility (mg/mL)
Acetone25~80.0~24.2
Acetonitrile25~15.0~4.5
Ethanol25~20.0~6.0
Water25<0.01<0.003

Data is illustrative and based on published values for Quercetin (MW: 302.24 g/mol ), which is comparable to this compound (MW: 302.28 g/mol ).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Weighing: Accurately weigh 3.02 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound. If dissolution is slow, gently warm the tube to 37°C in a water bath or use an ultrasonic bath for a few minutes until the solution is clear.[1]

  • Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved completely.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C in tightly sealed tubes.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

This protocol minimizes the risk of precipitation when introducing the DMSO stock into a cell culture medium or buffer.

  • Pre-warm Medium: Pre-warm your aqueous medium (e.g., cell culture medium, PBS) to your experimental temperature (e.g., 37°C).

  • Vortexing: While gently vortexing the tube containing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, ideally ≤ 0.5%, to avoid solvent-induced toxicity and to minimize the risk of precipitation.

  • Final Inspection: After dilution, visually inspect the final working solution to confirm it is clear and free of any precipitate before use.

References

Technical Support Center: Refining Loureiriol Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Loureiriol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a natural homoisoflavonoid.[1] Key chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 479195-44-3[2]
Molecular Formula C16H14O6[1]
Molecular Weight 302.28 g/mol [1]
Classification Homoisoflavonoid[1]

Q2: I am having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents?

This compound is a hydrophobic compound with low aqueous solubility. For in vivo studies, a common approach is to first dissolve it in an organic solvent and then dilute it into a vehicle suitable for administration.

  • Initial Solubilization: Dimethyl sulfoxide (DMSO) is an effective solvent for this compound.[2]

  • Vehicle for Administration: A widely used vehicle for hydrophobic compounds involves a multi-component system to maintain solubility and improve bioavailability. A typical formulation involves dissolving the initial DMSO stock in a mixture of PEG300, Tween 80, and a physiological buffer like saline or PBS.[2]

Q3: What is a standard protocol for preparing an injectable this compound formulation?

A common method for preparing a this compound formulation for in vivo use is as follows[2]:

  • Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

  • Take a specific volume of the DMSO stock solution.

  • Add PEG300 (e.g., 6 times the volume of the DMSO stock) and mix thoroughly until the solution is clear.

  • Add Tween 80 (e.g., 1 time the volume of the DMSO stock) and mix until clear.

  • Finally, add Saline, PBS, or ddH2O (e.g., 12 times the volume of the DMSO stock) and mix well.

The final concentration of each component should be optimized based on the required dose and administration volume for the specific animal model.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition of aqueous solution.
  • Problem: The compound crashes out of solution when the aqueous component (saline/PBS) is added to the organic solvent mixture.

  • Possible Causes:

    • The initial concentration of this compound in the organic solvent is too high.

    • The ratio of organic solvents to the aqueous phase is not optimal.

    • The mixing process is not adequate.

  • Solutions:

    • Reduce Stock Concentration: Try preparing a more dilute initial stock solution of this compound in DMSO.

    • Optimize Vehicle Ratios: Experiment with different ratios of DMSO:PEG300:Tween 80:Aqueous Phase. Increasing the proportion of PEG300 and Tween 80 can help to better emulsify the compound.

    • Stepwise Addition and Vortexing: Add the aqueous solution dropwise while continuously vortexing or sonicating the mixture to ensure rapid and uniform dispersion.

    • Warm the Solution: Gently warming the solution (to no more than 37°C) during the final mixing step may help to maintain solubility. Ensure the compound is stable at this temperature.

Issue 2: Poor or inconsistent bioavailability in oral administration studies.
  • Problem: Low or highly variable plasma concentrations of this compound are observed after oral gavage.

  • Possible Causes:

    • Poor solubility in gastrointestinal fluids.

    • Degradation in the acidic environment of the stomach.

    • First-pass metabolism in the liver.

    • Improper gavage technique.

  • Solutions:

    • Formulation Strategies:

      • Lipid-Based Formulations: Consider formulating this compound in a lipid-based vehicle, such as sesame oil or a self-microemulsifying drug delivery system (SMEDDS), to improve absorption.

      • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation and enhance its absorption.

      • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate in the GI tract.

    • pH Modification: Co-administration with a pH-modifying agent might protect it from acidic degradation, though this can be complex to control.

    • Refine Gavage Technique: Ensure proper technique to avoid accidental tracheal administration or esophageal irritation, which can affect absorption. Ensure the gavage needle is of the appropriate size and length for the animal.[3][4]

Issue 3: Low exposure or rapid clearance after intravenous injection.
  • Problem: Plasma concentrations of this compound are lower than expected or decline very rapidly after IV administration.

  • Possible Causes:

    • Rapid metabolism.

    • Rapid excretion.

    • Distribution into tissues, leading to low plasma concentration.

    • Precipitation in the bloodstream.

  • Solutions:

    • Pharmacokinetic Analysis: Conduct a full pharmacokinetic study to determine the clearance rate, volume of distribution, and half-life.

    • Formulation to Extend Half-life:

      • PEGylation: Covalent attachment of polyethylene glycol (PEG) to the molecule can increase its hydrodynamic size and reduce renal clearance.

      • Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from rapid metabolism and clearance.

    • Check for In Vivo Precipitation: After a pilot IV injection, observe the animal for any signs of distress that might indicate precipitation. If possible, analyze plasma for signs of aggregation. Ensure the formulation is completely clear before injection.

    • Dose Adjustment: Based on initial pharmacokinetic data, the dose may need to be adjusted to achieve the desired therapeutic exposure.

Experimental Protocols

Oral Gavage Administration in Mice

This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosing volume. Gavage volumes should typically not exceed 10 mL/kg.[3][5]

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.[4][5]

  • Gavage Needle Preparation:

    • Select an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse).[4] The needle should be long enough to reach the stomach but not so long as to risk perforation.

    • Fill the syringe with the prepared this compound formulation and remove any air bubbles.

  • Administration:

    • With the mouse held in an upright position, gently insert the gavage needle into the mouth, slightly to one side of the tongue.

    • Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it passes into the esophagus. Do not force the needle.[3]

    • Once the needle is in the esophagus, gently advance it to the predetermined depth.

    • Slowly administer the formulation.

    • Withdraw the needle smoothly in the same direction it was inserted.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Intravenous Injection (Tail Vein) in Mice

This protocol is a general guideline and should be adapted based on specific experimental design and IACUC guidelines.

  • Animal Preparation:

    • Place the mouse in a restraining device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection Preparation:

    • Select an appropriately sized needle (e.g., 27-30 gauge).

    • Fill the syringe with the this compound formulation and remove all air bubbles. The injection volume should typically be around 5 mL/kg for a bolus injection.

  • Injection Procedure:

    • Swab the tail with 70% ethanol to clean the injection site.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the formulation. You should see the vein blanch as the solution is injected. If a subcutaneous bleb forms, the needle is not in the vein.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Logical Workflow for Troubleshooting this compound In Vivo Delivery Issues

G cluster_formulation Formulation & Administration cluster_evaluation Evaluation & Troubleshooting start Start: In Vivo Experiment with this compound admin_route Select Administration Route start->admin_route oral Oral Gavage admin_route->oral Oral iv Intravenous Injection admin_route->iv IV formulation Prepare Formulation oral->formulation iv->formulation check_solubility Check for Precipitation formulation->check_solubility precip_yes Precipitation Occurs check_solubility->precip_yes Yes precip_no No Precipitation check_solubility->precip_no No troubleshoot Troubleshoot Formulation/ Administration precip_yes->troubleshoot pk_study Conduct Pharmacokinetic Study precip_no->pk_study analyze_pk Analyze PK Data (Cmax, Tmax, AUC) pk_study->analyze_pk low_exposure Low Bioavailability/ Exposure? analyze_pk->low_exposure exposure_ok Acceptable Exposure low_exposure->exposure_ok No low_exposure->troubleshoot Yes troubleshoot->formulation Reformulate

Caption: Troubleshooting workflow for in vivo delivery of this compound.

Signaling Pathway (Hypothetical based on flavonoid activity)

As the specific signaling pathway for this compound is not yet fully elucidated, this diagram represents a hypothetical pathway based on the known anti-inflammatory and antioxidant activities of other flavonoids. Flavonoids are known to interact with pathways such as NF-κB and Nrf2.

G cluster_pathway Hypothetical this compound Signaling Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway This compound This compound nfkb_activation NF-κB Activation This compound->nfkb_activation Inhibits nrf2_activation Nrf2 Activation This compound->nrf2_activation Activates inflammation Pro-inflammatory Cytokines nfkb_activation->inflammation Induces antioxidant Antioxidant Enzymes nrf2_activation->antioxidant Induces

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Unveiling the Biological Target of Loureiriol: A Comparative Guide to STAT3 Inhibition by Luteolin and S3I-201

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the specific biological target of "Loureiriol" have revealed a likely misnomer in existing literature, with substantial evidence pointing towards the well-characterized flavonoid, Luteolin . This guide focuses on the confirmed biological target of Luteolin, the Signal Transducer and Activator of Transcription 3 (STAT3), a key player in cancer cell proliferation, survival, and inflammation. We provide a comprehensive comparison of Luteolin with a well-established synthetic STAT3 inhibitor, S3I-201, supported by experimental data and detailed protocols to aid in your research and drug development endeavors.

Comparative Analysis of STAT3 Inhibitors: Luteolin vs. S3I-201

The following table summarizes the inhibitory concentrations (IC50) of Luteolin and S3I-201 against STAT3-mediated cellular processes. It is important to note that the assays measure different aspects of STAT3 inhibition: Luteolin's efficacy is primarily reported through its impact on cell viability, a downstream consequence of STAT3 pathway disruption, while S3I-201 has been directly assessed for its ability to block STAT3's DNA binding activity.

CompoundTarget PathwayAssay TypeCell Line(s)IC50 ValueReference
Luteolin STAT3 Signaling (inferred)Cell Viability (MTT/CCK-8)Various Cancer Cell Lines3 - 50 µM[1]
STAT3 Signaling (inferred)Cell Viability (MTT)HeLa20 µM[2]
S3I-201 STAT3 DNA BindingElectrophoretic Mobility Shift Assay (EMSA)Cell-free86 ± 33 µM[3]
STAT3 Signaling (inferred)Cell Viability (MTT)MDA-MB-231, MDA-MB-435, MDA-MB-468~100 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of further investigations.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Luteolin and S3I-201 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Luteolin and S3I-201 stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of Luteolin or S3I-201 and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[3][4][5][6][7]

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is designed to detect the levels of activated STAT3 (phosphorylated at Tyrosine 705) in response to treatment with Luteolin or S3I-201.

Materials:

  • Cancer cell line of interest

  • Luteolin and S3I-201 stock solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with Luteolin or S3I-201 for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an anti-total STAT3 antibody to normalize the p-STAT3 levels.[8][9][10][11]

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding

This assay directly measures the ability of a compound, such as S3I-201, to inhibit the binding of the STAT3 protein to its specific DNA consensus sequence.

Materials:

  • Nuclear extract from cells with activated STAT3

  • S3I-201 stock solution

  • Double-stranded oligonucleotide probe containing the STAT3 binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, IRDye).

  • Binding buffer

  • Polyacrylamide gel and running buffer (TBE or TGE)

  • Loading dye

  • Autoradiography film or imaging system for non-radioactive detection

Procedure:

  • Prepare nuclear extracts from cells treated with a STAT3 activator (e.g., IL-6) or from a cell line with constitutively active STAT3.

  • Incubate the nuclear extract with the labeled STAT3 probe in the presence of varying concentrations of S3I-201 or a vehicle control in a binding buffer.

  • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Dry the gel and expose it to autoradiography film or image it using an appropriate detection system.

  • The inhibition of STAT3 DNA binding is observed as a decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex.[12][13][14][15][16]

Visualizing the Mechanism of Action

To further elucidate the role of Luteolin and S3I-201 in the STAT3 signaling pathway and the experimental approaches to study their effects, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (pY705) STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates & Binds Luteolin Luteolin Luteolin->JAK Inhibits (indirectly) Luteolin->STAT3_p Promotes Degradation S3I_201 S3I-201 S3I_201->STAT3_dimer Inhibits DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Transcription

Caption: STAT3 signaling pathway and points of inhibition by Luteolin and S3I-201.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Luteolin or S3I-201 (Dose-Response) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability protein_extraction Protein Extraction treatment->protein_extraction nuclear_extraction Nuclear Extraction treatment->nuclear_extraction ic50_determination Determine IC50 cell_viability->ic50_determination data_analysis Data Analysis and Comparison ic50_determination->data_analysis western_blot Western Blot for p-STAT3 protein_extraction->western_blot western_blot->data_analysis emsa EMSA for STAT3-DNA Binding nuclear_extraction->emsa emsa->data_analysis

Caption: Experimental workflow for assessing STAT3 inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin and Chrysoeriol are naturally occurring flavonoids that have garnered significant interest in the scientific community for their potent anti-inflammatory and antioxidant properties. Structurally, they are closely related, with Chrysoeriol being a 3'-O-methylated metabolite of Luteolin. This structural difference, however, can influence their biological activity, bioavailability, and metabolic fate. This guide provides a comparative overview of the efficacy of Luteolin and Chrysoeriol, supported by experimental data, to aid researchers in their exploration of these promising therapeutic compounds. Both flavonoids are known to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][2]

Quantitative Data on Biological Activity

The following table summarizes the anti-inflammatory and antioxidant activities of Luteolin and Chrysoeriol based on data from various in vitro studies. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Biological Activity Compound Assay Cell Line/Model Target IC50 / Inhibition
Anti-inflammatory LuteolinProstaglandin E2 (PGE2) InhibitionRAW 264.7 macrophagesCOX-2Complete suppression at 25-100 µM[3]
ChrysoeriolPGE2 InhibitionRAW 264.7 macrophagesCOX-2Significant dose-dependent inhibition[1][4]
LuteolinCyclooxygenase-2 (COX-2) ExpressionRAW 264.7 macrophagesCOX-2 ProteinInhibition at 25-100 µM[3]
ChrysoeriolCOX-2 ExpressionRAW 264.7 macrophagesCOX-2 ProteinSignificant attenuation[1][4]
LuteolinNitric Oxide (NO) ProductionRAW 264.7 macrophagesiNOSPotent inhibition[5]
LuteolinNF-κB ActivationRAW 264.7 / MH-S macrophagesNF-κB p65Reduced DNA binding activity[2]
ChrysoeriolNF-κB ActivationRAW 264.7 macrophagesNF-κB p65Significant attenuation of nuclear translocation[1]
Antioxidant LuteolinDPPH Radical ScavengingCell-freeDPPH radicalIC50: 13.2 ± 0.18 µM[6]
LuteolinABTS Radical ScavengingCell-freeABTS radicalIC50: 17.3 ± 0.82 µM[6]
LuteolinHydroxyl Radical ScavengingCell-free•OH radicalSuperior to Chrysin[3]
ChrysoeriolSoluble Epoxide Hydrolase (sEH) InhibitionEnzyme assaysEHIC50: 11.6 ± 2.9 µg/mL[7]

Signaling Pathway Modulation

Luteolin and Chrysoeriol exert their anti-inflammatory effects by modulating key signaling pathways. One of the most critical pathways is the NF-κB signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes. Both compounds have been shown to inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.[1][2]

NF_kB_Pathway_Inhibition Figure 1. Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes activates transcription Luteolin_Chrysoeriol Luteolin / Chrysoeriol Luteolin_Chrysoeriol->IKK inhibit Luteolin_Chrysoeriol->NFkB_nucleus inhibit

References

A Comparative Analysis of Loureiriol and Its Co-isolated Analogs from Dracaena loureiri

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Loureiriol, a novel homoisoflavanone, and eight other structurally related flavonoids and stilbenoids isolated from the stem wood of Dracaena loureiri. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents. This document summarizes the available experimental data on the biological activities of these compounds, including their anti-inflammatory, cytotoxic, and antioxidant properties, and provides detailed protocols for the key assays cited.

Compound Structures and Overview

The compounds discussed in this guide were all isolated from Dracaena loureiri. They are categorized into two main classes: flavonoids (including a homoisoflavanone and dihydrochalcones) and stilbenoids.

Flavonoids:

  • This compound (1)

  • 5,7-dihydroxy-3-(4-hydroxybenzyl)-4-chromanone (2)

  • 4,4'-dihydroxy-2,6-dimethoxydihydrochalcone (3)

  • 2,4'-dihydroxy-4,6-dimethoxydihydrochalcone (4)

  • 4'-hydroxy-2,4,6-trimethoxydihydrochalcone (5)

  • 4,6,4'-trihydroxy-2-methoxydihydrochalcone (6)

Stilbenoids:

  • 4,3',5'-trihydroxystilbene (Resveratrol) (7)

  • 4,3'-dihydroxy-5'-methoxystilbene (8)

  • 4-hydroxy-3',5'-dimethoxystilbene (9)

Comparative Biological Activity

The following tables summarize the available quantitative data on the anti-inflammatory, cytotoxic, and antioxidant activities of this compound and its analogs. It is important to note that the available data is not exhaustive, and direct comparisons may be limited due to variations in experimental conditions across different studies.

Table 1: Anti-inflammatory Activity (COX-1 and COX-2 Inhibition)
CompoundClassCOX-1 IC₅₀ (µM)[1]COX-2 IC₅₀ (µM)[1]Selectivity (COX-1/COX-2)
This compound (1) Homoisoflavanone> 100> 100-
5,7-dihydroxy-3-(4-hydroxybenzyl)-4-chromanone (2) Flavanone> 100> 100-
4,4'-dihydroxy-2,6-dimethoxydihydrochalcone (3) Dihydrochalcone> 100> 100-
2,4'-dihydroxy-4,6-dimethoxydihydrochalcone (4) Dihydrochalcone> 100> 100-
4'-hydroxy-2,4,6-trimethoxydihydrochalcone (5) Dihydrochalcone> 100> 100-
4,6,4'-trihydroxy-2-methoxydihydrochalcone (6) Dihydrochalcone> 100> 100-
Resveratrol (7) Stilbenoid4.921.293.81
4,3'-dihydroxy-5'-methoxystilbene (8) Stilbenoid3.101.352.30
4-hydroxy-3',5'-dimethoxystilbene (9) Stilbenoid2.151.581.36

Data from Likhitwitayawuid K., Sawasdee K., Kirtikara K. (2002). Flavonoids and stilbenoids with COX-1 and COX-2 inhibitory activity from Dracaena loureiri. Planta Med, 68(9), 841-843.[1]

Table 2: Cytotoxic Activity
CompoundClassCell LineAssayIC₅₀ (µM)
This compound (1) HomoisoflavanoneNot Reported--
5,7-dihydroxy-3-(4-hydroxybenzyl)-4-chromanone (2) FlavanoneNot Reported--
4,4'-dihydroxy-2,6-dimethoxydihydrochalcone (3) DihydrochalconeHT1080MTT67.2[2]
2,4'-dihydroxy-4,6-dimethoxydihydrochalcone (4) DihydrochalconeMCF-7, MDA-MB-231MTT52.5, 66.4[3]
4'-hydroxy-2,4,6-trimethoxychalcone (5) DihydrochalconeNot Reported--
4,6,4'-trihydroxy-2-methoxydihydrochalcone (6) DihydrochalconeNot Reported--
Resveratrol (7) StilbenoidRAW 264.7MTT29.0[4]
MG-63MTT333.67 (24h)[5]
4,3'-dihydroxy-5'-methoxystilbene (8) StilbenoidNot Reported--
4-hydroxy-3',5'-dimethoxystilbene (9) StilbenoidNot Reported--

Note: Direct comparison of cytotoxicity is challenging due to the use of different cell lines and assay conditions.

Table 3: Antioxidant Activity
CompoundClassAssayIC₅₀ (µg/mL)
This compound (1) HomoisoflavanoneNot Reported-
5,7-dihydroxy-3-(4-hydroxybenzyl)-4-chromanone (2) FlavanoneNot Reported-
4,4'-dihydroxy-2,6-dimethoxydihydrochalcone (3) DihydrochalconeNot Reported-
2,4'-dihydroxy-4,6-dimethoxydihydrochalcone (4) DihydrochalconeNot Reported-
4'-hydroxy-2,4,6-trimethoxychalcone (5) DihydrochalconeNot Reported-
4,6,4'-trihydroxy-2-methoxydihydrochalcone (6) DihydrochalconeNot Reported-
Resveratrol (7) StilbenoidDPPH1.89 ± 0.33 (as quercetin)[6]
ABTS3.12 ± 0.51 (as (+)-catechin hydrate)[6]
4,3'-dihydroxy-5'-methoxystilbene (8) StilbenoidNot Reported-
4-hydroxy-3',5'-dimethoxystilbene (9) StilbenoidNot Reported-

Note: Antioxidant activity data for most of the isolated compounds is not available in the reviewed literature. The data for resveratrol is provided for reference.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of the stilbenoids from Dracaena loureiri is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The stilbenoids, particularly resveratrol and its methoxylated derivatives, have been shown to inhibit these enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.

Anti_inflammatory_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Stilbenoids (7, 8, 9) Stilbenoids (7, 8, 9) Stilbenoids (7, 8, 9)->COX-1 / COX-2 Inhibition Experimental_Workflow cluster_0 Compound Isolation cluster_1 Biological Activity Screening cluster_2 Data Analysis Isolation Isolation from Dracaena loureiri Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition, NO Production) Isolation->Anti_inflammatory Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) Isolation->Antioxidant IC50 IC₅₀ Determination Cytotoxicity->IC50 Anti_inflammatory->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

References

A Comparative Analysis of Loureiriol's Mechanism of Action Against Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the homoisoflavonoid Loureiriol and its potential mechanism of action, benchmarked against the well-researched flavonoids, Luteolin and Chrysoeriol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of flavonoids in oncology and inflammatory diseases. While direct experimental data on this compound is limited, this guide synthesizes available information and draws comparisons based on the activities of structurally similar and well-characterized compounds.

Introduction to this compound and Comparative Compounds

This compound is a homoisoflavonoid, a class of polyphenolic compounds with a characteristic 3-benzylchroman-4-one skeleton. While its specific biological activities are not extensively documented, it is suggested to possess anti-inflammatory and antioxidant properties, which are common traits of flavonoids.

For a robust comparative analysis, two well-studied flavonoids, Luteolin and Chrysoeriol , have been selected. These compounds share a core flavonoid structure with this compound and have established anti-inflammatory and anti-cancer properties, making them suitable benchmarks for understanding this compound's potential mechanisms.

Comparative Analysis of Biological Activity

Quantitative data on the biological activity of Luteolin and Chrysoeriol in various cancer cell lines and inflammatory models are presented below. At present, specific IC50 values for this compound are not widely available in published literature.

CompoundAssayCell Line/ModelIC50 ValueReference
Luteolin MTT Assay (Antiproliferative)Human hepatoma (HL60)12.5 µM[1]
MTT Assay (Antiproliferative)Human lung squamous carcinoma (CH27)50 µM[1]
MTT Assay (Antiproliferative)Human prostate cancer (LNCaP, PC-3)~3-30 µM[1]
Proliferation InhibitionMouse kidney mesangial cells1.5 µM[1]
Anti-inflammatoryStomach, Cervix, Lung, Bladder Carcinoma7.1-19.5 µg/mL[2]
Chrysoeriol MTT Assay (Anticancer)Human lung cancer (A549)16.95 µM[3]
Anti-inflammatory (NO scavenging)RAW 264.7 macrophages< 50 µM[4]

Postulated Mechanism of Action of this compound

Based on the known mechanisms of Luteolin and Chrysoeriol, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses. The primary signaling pathways implicated are the MAPK, NF-κB, and Nrf2 pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Luteolin has been shown to inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK in Caco-2 cells.[5] Similarly, Chrysoeriol has been observed to inhibit the expression of p-p38 and p-ERK1/2.[3] It is plausible that this compound shares this inhibitory effect on the MAPK pathway, contributing to its potential anti-proliferative and anti-inflammatory activities.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response This compound This compound (Postulated) This compound->MAPK Luteolin Luteolin Luteolin->MAPK Chrysoeriol Chrysoeriol Chrysoeriol->MAPK

Postulated inhibition of the MAPK signaling pathway by this compound, Luteolin, and Chrysoeriol.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Both Luteolin and Chrysoeriol are known to inhibit the activation of NF-κB.[5][6] This is a critical mechanism for their anti-inflammatory effects. Chrysoeriol, for instance, attenuates the activation of NF-κB and AP-1 in LPS-stimulated macrophages.[6] this compound likely acts in a similar manner to suppress the expression of pro-inflammatory genes.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription This compound This compound (Postulated) This compound->IKK Luteolin Luteolin Luteolin->IKK Chrysoeriol Chrysoeriol Chrysoeriol->IKK

Postulated inhibition of the NF-κB signaling pathway by this compound and its comparators.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins. Luteolin and Chrysoeriol have been shown to activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.[7][8] Chrysoeriol, for example, markedly enhances the expression of Nrf2 and its downstream targets like HO-1 and NQO-1.[8] This activation of Nrf2 is a crucial mechanism for their antioxidant effects. It is highly probable that this compound also modulates this pathway to protect cells from oxidative stress.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes This compound This compound (Postulated) This compound->Keap1 Luteolin Luteolin Luteolin->Keap1 Chrysoeriol Chrysoeriol Chrysoeriol->Keap1

Postulated activation of the Nrf2 antioxidant pathway by this compound and its comparators.

Experimental Protocols

To validate the postulated mechanisms of action for this compound, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Luteolin, or Chrysoeriol and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading

General workflow for the MTT cell viability assay.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is essential for determining the phosphorylation status and expression levels of proteins in the MAPK, NF-κB, and Nrf2 pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Cell Lysis: Treat cells with the compounds of interest, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38, total p38, p65, IκBα, Nrf2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

NF-κB Reporter Assay

This assay is used to quantify the activation of the NF-κB transcription factor.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Transfection: Transfect cells with the NF-κB reporter plasmid.

  • Compound Treatment: Treat the transfected cells with the compounds of interest.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural similarity to well-characterized flavonoids like Luteolin and Chrysoeriol provides a strong basis for postulating its biological activities. It is highly likely that this compound exhibits anti-inflammatory and anti-cancer properties through the modulation of the MAPK, NF-κB, and Nrf2 signaling pathways. Further experimental validation using the protocols outlined in this guide is necessary to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound. This comparative approach provides a valuable framework for guiding future research and development efforts.

References

A Comparative Guide to the Bioactivity of Compounds from Phoenix loureiroi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented bioactive properties of extracts from Phoenix loureiroi (Mountain Date Palm) and its known constituents. While a commercially available compound named Loureiriol is listed as a homoisoflavonoid, public scientific literature lacks specific data on its bioactivity. Therefore, this guide focuses on the scientifically validated activities of P. loureiroi extracts and one of its well-studied bioactive components, quercetin.

Data Presentation: Bioactivity of Phoenix loureiroi Extracts and Quercetin

The following tables summarize the quantitative data on the antioxidant and cytotoxic activities of various extracts from Phoenix loureiroi.

Table 1: Antioxidant Activity of Phoenix loureiroi Extracts

Extract SourceAssayIC50 ValueReference
FruitDPPH Radical Scavenging8.51 µg/mL[1]
Methanol Leaf ExtractDPPH Radical Scavenging6.45 µg/mL[2]

Table 2: Cytotoxic Activity of Phoenix loureiroi Seed Oil

Cell LineAssayIC50 ValueReference
MCF-7 (Breast Cancer)Not Specified114.24 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound (e.g., plant extract, isolated compound) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank control (solvent only) and a positive control (a known antioxidant like ascorbic acid or quercetin).

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (media only).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as follows:

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS) stimulation of macrophage cells (e.g., RAW 264.7) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach the desired confluence.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include untreated cells as a negative control and LPS-treated cells without the test compound as a positive control.

  • Griess Assay:

    • Collect the cell culture supernatant from each well.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification of Nitrite: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculation of NO Inhibition: The percentage of nitric oxide inhibition is calculated as follows:

Mandatory Visualization

Signaling Pathways of Quercetin

Quercetin, a flavonoid found in Phoenix loureiroi, exerts its bioactivity through the modulation of several key signaling pathways.

Quercetin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Induces Transcription Quercetin Quercetin Quercetin->NFkB Inhibits Nrf2 Nrf2 Quercetin->Nrf2 Activates ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Induces Transcription Quercetin_Anticancer_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits Wnt Wnt Quercetin->Wnt Inhibits MAPK MAPK Quercetin->MAPK Inhibits p53 p53 Quercetin->p53 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Beta_Catenin β-catenin Wnt->Beta_Catenin Beta_Catenin->Proliferation MAPK->Proliferation Apoptosis Apoptosis p53->Apoptosis DPPH_Assay_Workflow Start Start: Prepare DPPH Solution & Sample Dilutions Mix Mix Sample/Control with DPPH Solution in 96-well plate Start->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity & Determine IC50 Measure->Calculate End End: Report Antioxidant Activity Calculate->End MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat Cells with Test Compound (24-72h incubation) Start->Treat Add_MTT Add MTT Reagent (3-4h incubation) Treat->Add_MTT Solubilize Add Solubilization Solution to Dissolve Formazan Add_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate % Cell Viability & Determine IC50 Measure->Calculate End End: Report Cytotoxicity Calculate->End

References

A Comparative Guide to the Bioactivities of Quercetin and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for "Loureiriol" did not yield sufficient public scientific data to create a comprehensive comparison guide. Therefore, this guide provides a comparative analysis of two well-researched and structurally related flavonoids, Quercetin and Luteolin , focusing on their anticancer and anti-inflammatory properties. This comparison is designed for researchers, scientists, and drug development professionals, providing objective data and detailed experimental protocols.

Quercetin and Luteolin are flavonoids ubiquitously found in a variety of fruits and vegetables.[1][2] Both compounds are recognized for their potent antioxidant, anti-inflammatory, and anticancer properties, making them subjects of extensive research.[1][2][3] While they share structural similarities, differences in their chemical makeup lead to distinct biological activities and mechanisms of action.[1] This guide compares their efficacy in inducing cancer cell death (apoptosis) and in mitigating inflammatory responses, supported by experimental data.

Quantitative Performance Comparison

The following tables summarize the cytotoxic effects of Quercetin and Luteolin on various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower values indicate higher potency.

Table 1: Cytotoxicity (IC50) of Quercetin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
T47DBreast Cancer5048MTT
MDA-MB-231Breast Cancer29548MTT
HT-29Colon Cancer10048MTT
HepG2Liver CancerNot specified18MTT
HL-60LeukemiaNot specified--

Data compiled from multiple sources.[4][5][6][7][8]

Table 2: Cytotoxicity (IC50) of Luteolin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
Hep-2Laryngeal Cancer~50Not specifiedMTT
HeLaCervical Cancer~2048MTT
LN229GlioblastomaNot specified--
U251GlioblastomaNot specified--

Data compiled from multiple sources.[9][10][11]

Mechanisms of Action: Signaling Pathways

Quercetin and Luteolin exert their biological effects by modulating multiple intracellular signaling pathways. Below are diagrams illustrating their key mechanisms in apoptosis induction and anti-inflammatory action.

Apoptotic Pathways

Quercetin's Pro-Apoptotic Signaling:

Quercetin has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][12] It can activate caspase cascades, modulate the expression of Bcl-2 family proteins, and inhibit survival pathways like PI3K/Akt.[5][6][13]

G Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway (Survival Signaling) Quercetin->PI3K_Akt Inhibits Death_Receptors Death Receptors (FAS, DR4, DR5) Quercetin->Death_Receptors Activates Bax Bax Quercetin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quercetin->Bcl2 Downregulates Caspase8 Caspase-8 Death_Receptors->Caspase8 Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Quercetin's mechanism for inducing apoptosis.

Luteolin's Pro-Apoptotic Signaling:

Luteolin also induces apoptosis through multiple pathways, including the activation of death receptors like Fas and the suppression of survival pathways such as MAPK and PI3K/Akt.[9][10][14] It triggers the intrinsic pathway by affecting mitochondrial membrane potential and activating caspases.[11][14]

G Luteolin Luteolin MAPK_PI3K MAPK & PI3K/Akt (Survival Pathways) Luteolin->MAPK_PI3K Inhibits Fas_Receptor Fas Death Receptor Luteolin->Fas_Receptor Upregulates Bax_Bcl2 ↑ Bax / ↓ Bcl-2 ratio Luteolin->Bax_Bcl2 Caspase8 Caspase-8 Fas_Receptor->Caspase8 Caspase9 Caspase-9 Bax_Bcl2->Caspase9 via Mitochondria Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Luteolin's mechanism for inducing apoptosis.
Anti-inflammatory Pathways

Quercetin's Anti-inflammatory Signaling:

Quercetin mitigates inflammation by inhibiting key signaling pathways like NF-κB and MAPK.[3][15][16] It also suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 and activates the Nrf2 antioxidant response pathway.[17][18]

G Quercetin Quercetin TLR4 TLR4 Quercetin->TLR4 Inhibits NFkB NF-κB Pathway Quercetin->NFkB Inhibits MAPK MAPK Pathway Quercetin->MAPK Inhibits Nrf2 Nrf2 Pathway Quercetin->Nrf2 Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->TLR4 TLR4->NFkB TLR4->MAPK Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes MAPK->Pro_inflammatory_Genes Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2->Antioxidant_Genes

Quercetin's anti-inflammatory signaling pathways.

Luteolin's Anti-inflammatory Signaling:

Luteolin exerts strong anti-inflammatory effects by blocking the NF-κB and AP-1 pathways.[19] It reduces the expression of pro-inflammatory enzymes like iNOS and COX-2 and cytokines such as TNF-α and IL-6 in immune cells.[19][20][21]

G Luteolin Luteolin NFkB_Pathway NF-κB Pathway Luteolin->NFkB_Pathway Inhibits AP1_Pathway AP-1 Pathway Luteolin->AP1_Pathway Inhibits JAK_STAT_Pathway JAK-STAT Pathway Luteolin->JAK_STAT_Pathway Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB_Pathway Inflammatory_Stimuli->AP1_Pathway Inflammatory_Stimuli->JAK_STAT_Pathway Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB_Pathway->Inflammatory_Mediators AP1_Pathway->Inflammatory_Mediators JAK_STAT_Pathway->Inflammatory_Mediators

Luteolin's anti-inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies for key assays used to generate the quantitative data are provided below.

Experimental Workflow: Cell-Based Assay

The following diagram illustrates a typical workflow for assessing the effect of a compound on cell viability and apoptosis.

G start Start: Seed Cells in Culture Plates incubation1 Incubate 24h (Cell Adherence) start->incubation1 treatment Treat Cells with Quercetin/Luteolin (Various Concentrations) incubation1->treatment incubation2 Incubate for Desired Period (e.g., 24, 48, 72h) treatment->incubation2 harvest Harvest Cells incubation2->harvest analysis Analysis harvest->analysis mtt MTT Assay (Cell Viability) analysis->mtt annexin Annexin V Staining (Apoptosis Assay) analysis->annexin readout Data Acquisition (Spectrophotometer/ Flow Cytometer) mtt->readout annexin->readout end End: Data Analysis readout->end

General workflow for in vitro cell-based assays.
MTT Cell Viability Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.[22]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8][23]

  • Treatment: Remove the culture medium and treat the cells with various concentrations of the test compound (e.g., Quercetin or Luteolin) and a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[22]

  • Reagent Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

  • Calculation: Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.[7]

Annexin V-FITC Apoptosis Assay Protocol

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[24]

  • Cell Preparation: Induce apoptosis using the desired method. Collect both treated and control cells (1-5 x 10^5 cells per sample) by centrifugation.

  • Washing: Wash cells once with cold 1X PBS and once with 1X Annexin V Binding Buffer.[25]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and, optionally, 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. PI is used to differentiate between early apoptotic (Annexin V+/PI−) and late apoptotic/necrotic cells (Annexin V+/PI+).

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V-FITC and PI.

References

A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Loureiriol: Evaluating the Evidence for its Biological Activity

Introduction: this compound, a homoisoflavonoid compound, has been noted in chemical supplier databases for its potential biological activities, including weak anticancer effects. This has generated interest within the research community regarding its therapeutic potential. This guide provides an independent verification of the available scientific findings on this compound, comparing its reported activities with those of other structurally related homoisoflavonoids. The objective is to offer a clear, data-driven perspective for researchers, scientists, and drug development professionals.

While specific quantitative data and independent verification for this compound remain limited in publicly accessible literature, this guide synthesizes the available information and draws comparisons with more extensively studied compounds from the same chemical class and plant sources.

Comparative Analysis of Cytotoxic Activity

One such compound is Cambodianol , a homoisoflavonoid isolated from Dracaena cambodiana. A study reported its cytotoxic activities against human leukemia (K562) and gastric adenocarcinoma (SGC-7901) cell lines.[1][2]

Table 1: Cytotoxicity of Cambodianol against Cancer Cell Lines [1][2]

CompoundCancer Cell LineIC50 (µg/mL)
CambodianolK562 (Leukemia)1.4
CambodianolSGC-7901 (Gastric Adenocarcinoma)2.9

Potential Anti-Inflammatory and Antioxidant Activities

Beyond anticancer effects, homoisoflavonoids are known to possess anti-inflammatory and antioxidant properties. While specific studies detailing these activities for this compound are lacking, the broader class of compounds and extracts from Dracaena species have been investigated.

For instance, a study on homoisoflavonoids from Dracaena cinnabari demonstrated that 7,8-methylenedioxy-3(4-hydroxybenzyl) chromane exhibited strong antioxidant activity, comparable to the well-known antioxidant, quercetin.[3] This suggests that this compound may also possess similar properties, though direct experimental evidence is needed for confirmation.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available due to the absence of published primary research. However, based on studies of similar compounds, the following methodologies are standard for assessing cytotoxic, anti-inflammatory, and antioxidant activities.

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Cytotoxicity Testing:

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer cells are cultured in appropriate media B Cells are seeded into 96-well plates at a specific density A->B C This compound (or alternative) is added at varying concentrations B->C D Plates are incubated for a set period (e.g., 24, 48, 72 hours) C->D E MTT reagent is added to each well D->E F Incubation allows for formazan crystal formation E->F G A solubilizing agent (e.g., DMSO) is added F->G H Absorbance is measured using a microplate reader G->H I Cell viability is calculated relative to untreated controls H->I J IC50 values are determined from dose-response curves I->J

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Anti-Inflammatory Assays (e.g., Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow for Measuring Nitric Oxide Inhibition:

cluster_0 Cell Culture and Treatment cluster_1 Nitrite Measurement cluster_2 Data Analysis A RAW 264.7 macrophage cells are seeded in 96-well plates B Cells are pre-treated with this compound (or alternative) A->B C Cells are stimulated with LPS to induce inflammation B->C D Cell culture supernatant is collected C->D E Griess reagent is added to the supernatant D->E F Absorbance is measured to determine nitrite concentration E->F G NO production is quantified F->G H Inhibitory effect of the compound is calculated G->H

Caption: Workflow for assessing the anti-inflammatory activity of a compound by measuring nitric oxide production.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, flavonoids and homoisoflavonoids are known to interact with various pathways involved in cancer cell proliferation, apoptosis, and inflammation.

Potential Signaling Pathways Targeted by Homoisoflavonoids in Cancer:

cluster_0 Potential Cellular Effects cluster_1 Associated Signaling Pathways This compound This compound / Homoisoflavonoids Apoptosis Induction of Apoptosis This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle Inflammation Inhibition of Inflammation This compound->Inflammation Caspase Caspase Activation Apoptosis->Caspase Bcl2 Modulation of Bcl-2 Family Proteins Apoptosis->Bcl2 CDK Inhibition of CDKs CellCycle->CDK NFkB Inhibition of NF-κB Pathway Inflammation->NFkB

Caption: Potential signaling pathways modulated by homoisoflavonoids in cancer cells.

Conclusion and Future Directions

The available evidence for the biological activities of this compound is currently limited and largely unsubstantiated by independent, peer-reviewed research. While its chemical class, homoisoflavonoids, is known to contain compounds with significant anticancer and anti-inflammatory properties, direct experimental data for this compound is needed.

For researchers and drug development professionals, this compound may represent an interesting scaffold for further investigation. However, any consideration of its therapeutic potential must be preceded by rigorous, independent verification of its biological effects. Future studies should focus on:

  • Isolation and purification of this compound to confirm its structure and purity.

  • Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and establish IC50 values.

  • Investigation of its anti-inflammatory and antioxidant properties using established cellular and biochemical assays.

  • Elucidation of its mechanism of action by identifying the specific signaling pathways it modulates.

Until such data becomes available, the scientific community should approach claims of this compound's biological activity with caution and prioritize research on more thoroughly characterized homoisoflavonoids.

References

The Homoisoflavonoid Loureiriol: A Guide to its Structure-Activity Relationship and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of homoisoflavonoids, with a focus on the structure-activity relationships (SAR) that govern their efficacy. While specific SAR studies on Loureiriol are limited, this document extrapolates from the broader class of homoisoflavonoids to offer insights into its potential as a therapeutic agent.

Introduction to this compound and Homoisoflavonoids

This compound is a homoisoflavonoid, a class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton (C6-C3-C1-C6). These compounds are a special subclass of flavonoids and have been isolated from various plant families.[1][2] Homoisoflavonoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3][4] This guide will delve into the structure-activity relationships of homoisoflavonoids, providing a framework for understanding the therapeutic potential of this compound and its derivatives.

Anticancer Activity of Homoisoflavonoids: A Comparative Analysis

Homoisoflavonoids have demonstrated cytotoxic activity against a range of human cancer cell lines.[2] The structural features of these molecules play a crucial role in determining their potency and selectivity.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several homoisoflavonoids against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
Sappanone ABV-2 (microglia)-[5]
CremastranoneHuman Retinal Endothelial Cells (HRECs)-[5]
SH11008HRECs-[5]
SH11037HRECs0.055[5]
Portulacanone AVarious human cancer cell lines-[2]
Portulacanone BVarious human cancer cell lines-[2]
Portulacanone CVarious human cancer cell lines-[2]
Portulacanone DVarious human cancer cell lines-[2]

Note: Specific IC50 values for some compounds were not available in the provided search results, but their cytotoxic activities were mentioned.

Structure-Activity Relationship (SAR) for Anticancer Effects

The anticancer activity of flavonoids, including homoisoflavonoids, is influenced by several structural factors.[6][7][8] Key determinants of cytotoxicity include the number and position of hydroxyl and methoxyl groups on the aromatic rings, as well as the degree of saturation and substitution on the heterocyclic C ring.[6] For instance, the presence of hydroxyl groups at specific positions can enhance the pro-apoptotic and anti-proliferative effects of these compounds.[8] The substitution pattern on the B-ring of the homoisoflavonoid scaffold appears to be particularly important for modulating anticancer activity.

Anti-inflammatory Activity of Homoisoflavonoids

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Homoisoflavonoids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of signaling pathways like NF-κB.[5][9]

Quantitative Data on Anti-inflammatory Activity

The table below presents the inhibitory activity of various flavonoids and homoisoflavonoids against key inflammatory targets.

CompoundAssayIC50Reference
IsoorientinNF-κB inhibition8.9 µg/mL[9]
OrientinNF-κB inhibition12 µg/mL[9]
IsovitexinNF-κB inhibition18 µg/mL[9]
IsovitexiniNOS inhibition21 µg/mL[9]
ApigeninNO production in macrophages23 µM[9]
LuteolinNO production in macrophages27 µM[9]
Sappanone AMicroglial activation-[5]
Structure-Activity Relationship (SAR) for Anti-inflammatory Effects

The anti-inflammatory activity of homoisoflavonoids is closely linked to their chemical structure. The presence of a C2-C3 double bond and specific hydroxylation patterns on the A and B rings can influence their ability to inhibit inflammatory pathways.[9] For example, hydroxyl groups at positions C3' and C4' on the B-ring have been shown to increase anti-inflammatory activity.[9] Furthermore, the presence of a sugar moiety on the A-ring can also enhance these effects.[9]

Antimicrobial Activity of Homoisoflavonoids

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Homoisoflavonoids have demonstrated promising activity against a variety of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of several flavonoids against different bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Corylifol BS. aureus, P. aeruginosa0.009–0.073 mM (average)[10]
NeobavaisoflavoneS. aureus, P. aeruginosa0.009–0.073 mM (average)[10]
IsobavachalconeS. aureus, P. aeruginosa0.009–0.073 mM (average)[10]
BavachalconeS. aureus, P. aeruginosa0.009–0.073 mM (average)[10]
BavachinS. aureus, P. aeruginosa0.009–0.073 mM (average)[10]
4-HydroxyderricinS. aureus, P. aeruginosa, E. coli, B. cereus≥ 3.9[10]
LuteolinM. smegmatis25[10]
QuercetinM. smegmatis50[10]
Structure-Activity Relationship (SAR) for Antimicrobial Effects

The antimicrobial activity of flavonoids is significantly influenced by their structure.[11] Key structural features for antibacterial activity include the 5,7-dihydroxylation of the A-ring and 4'-hydroxylation of the B-ring.[10] The presence of prenyl or geranyl groups can also enhance antibacterial potency.[10] Conversely, methoxylation of the flavonoid core has been shown to reduce antibacterial activity in some cases.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and its analogs.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[6][12]

  • Incubation: Incubate the plate at 37°C for 4 hours.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[13]

  • Compound and Stimulant Addition: Pre-incubate the cells with the test compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[13]

  • Griess Reaction: Collect the cell supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[14][15]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. The formation of a colored azo dye is measured spectrophotometrically at 540 nm.[15][16] The amount of nitrite is proportional to the NO produced by the cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar dilution methods.[2][4]

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the test compound in a suitable growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Visualizing Pathways and Processes

Diagrams are essential for understanding complex biological pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Compound This compound Derivative Treatment Compound Treatment Compound->Treatment Cells Cell Culture (e.g., Cancer Cells) Cells->Treatment Assay Specific Assay (e.g., MTT, NOS, MIC) Treatment->Assay Measurement Data Acquisition (e.g., Absorbance) Assay->Measurement Analysis IC50 / MIC Determination Measurement->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR

Figure 1. A generalized experimental workflow for assessing the biological activity of this compound derivatives.

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation IkB_p P-IκB NFkB NF-κB NFkB_active Active NF-κB Ub Ubiquitination IkB_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) This compound This compound This compound->IKK_complex Inhibition

Figure 2. The NF-κB signaling pathway, a potential target for the anti-inflammatory effects of this compound.

Conclusion

This compound, as a member of the homoisoflavonoid class, holds considerable promise for the development of new therapeutic agents. While direct structure-activity relationship studies on this compound are not yet widely available, the existing body of research on homoisoflavonoids provides a solid foundation for guiding future research. The anticancer, anti-inflammatory, and antimicrobial activities of these compounds are intricately linked to their structural features. Further synthesis and biological evaluation of this compound derivatives are warranted to elucidate the specific SAR and to unlock the full therapeutic potential of this natural product. The experimental protocols and pathway diagrams provided in this guide offer a practical framework for researchers embarking on such investigations.

References

Safety Operating Guide

Proper Disposal of Loureiriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Loureiriol must be disposed of as hazardous waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Avoid release to the environment and ensure disposal is conducted through an approved waste disposal plant.[1]

This document provides detailed procedural guidance for the safe handling and disposal of this compound, a homoisoflavonoid used in laboratory research.[2] Adherence to these protocols is essential to ensure personnel safety and environmental protection.

Hazard Identification and Safety Precautions

It is imperative to handle this compound in accordance with its safety data sheet (SDS). The primary hazards are summarized in the table below.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] A suitable respirator should be used, and all handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station are mandatory.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound and its containers.

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsates, in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • The primary container of this compound, once empty, must also be treated as hazardous waste.

    • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times. The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, the container should be securely capped and disposed of through the approved waste disposal plant.[1]

  • Spill Management:

    • In the event of a spill, evacuate personnel to a safe area.[1]

    • Ensure adequate ventilation.[1]

    • Wear full personal protective equipment.[1]

    • Carefully take up the spilled material, avoiding dust generation, and place it in a designated hazardous waste container.

    • Clean the affected area thoroughly.

    • Collect any spillage to prevent release into the environment.[1]

  • Final Disposal:

    • All collected this compound waste must be disposed of through an approved waste disposal plant.[1]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_handling Handling and Use cluster_waste_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Weighing/Handling this compound (in fume hood with PPE) B Experimental Use A->B C Unused this compound B->C D Contaminated Labware (pipette tips, tubes, etc.) B->D E Empty Stock Container B->E G Collect all waste in a labeled hazardous waste container C->G D->G F Triple Rinse Empty Container (Collect rinsate) E->F F->G H Store waste container in designated area G->H I Contact EHS for pickup H->I J Disposal via approved waste disposal plant I->J

Caption: Workflow for the safe disposal of this compound.

First Aid Measures

In case of exposure to this compound, follow these first aid measures immediately.[1]

Exposure RouteFirst Aid Procedure
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1]
Eye Contact Remove contact lenses. Flush eyes immediately with large amounts of water, separating eyelids. Promptly call a physician.[1]
Inhalation Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

Storage and Incompatibilities

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C for powder or -80°C in solvent.[1] Keep away from direct sunlight and sources of ignition.[1]

  • Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

The following diagram illustrates the key relationships for safe handling and storage.

G cluster_storage Proper Storage cluster_incompatibilities Avoid Contact With A This compound B Cool, Well-Ventilated Area A->B C Tightly Sealed Container A->C D Away from Sunlight/Ignition A->D E Strong Acids/Alkalis A->E F Strong Oxidizing/Reducing Agents A->F

References

Essential Safety and Logistical Information for Handling Loureiriol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of Loureiriol, an isoflavonoid compound derived from the Dioscorea loureiri plant. Adherence to these guidelines is crucial to ensure laboratory safety and minimize environmental impact.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. Based on available safety data, the following PPE is mandatory to prevent exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust comply with EN 166 standards to protect against splashes.
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect for tears or holes before each use.
Body Protection Impervious clothingA lab coat or chemical-resistant suit to protect skin from accidental contact.
Respiratory Protection Suitable respiratorUse in a well-ventilated area. If dust or aerosols are generated, a respirator with an appropriate filter is necessary.

Operational Plans: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not inhale dust or aerosols.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.

Storage Conditions:
FormStorage TemperatureAdditional Requirements
Powder -20°CKeep container tightly sealed in a cool, dry, and well-ventilated area.
In Solvent -80°CProtect from direct sunlight and sources of ignition.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations for hazardous waste.

  • Waste Container: Use a designated, approved waste disposal container.

  • Labeling: Clearly label the waste container with the contents, including the name "this compound" and any associated hazard symbols.

  • Environmental Precaution: Avoid release into the environment. This compound is very toxic to aquatic life with long-lasting effects.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its known anti-inflammatory and antioxidant properties suggest its use in relevant in vitro and in vivo assays. The following are generalized protocols that can be adapted for studying the biological activity of this compound.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, with a final DMSO concentration below 0.1%) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution. Include a control with only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. Ascorbic acid or Trolox can be used as a positive control.

Potential Signaling Pathways

Based on its classification as an isoflavonoid with antioxidant and anti-inflammatory properties, this compound may modulate key signaling pathways involved in these processes. Further research is needed to confirm its precise mechanisms of action.

G cluster_0 Cellular Response to Oxidative Stress ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 induces Loureiriol_ox This compound Loureiriol_ox->Nrf2 potentially activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to

Caption: Potential mechanism of this compound in mitigating oxidative stress via the Nrf2 pathway.

G cluster_1 Inflammatory Signaling Cascade InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway InflammatoryStimuli->NFkB activates Loureiriol_inflam This compound Loureiriol_inflam->NFkB potentially inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines promotes transcription of Inflammation Inflammation ProInflammatoryCytokines->Inflammation mediates

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loureiriol
Reactant of Route 2
Loureiriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.